Product packaging for BS-181 hydrochloride(Cat. No.:CAS No. 1397219-81-6)

BS-181 hydrochloride

Cat. No.: B560122
CAS No.: 1397219-81-6
M. Wt: 417
InChI Key: NVIJWMOQODWNFN-UHFFFAOYSA-N
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Description

BS-181 is a Cdk7 inhibitor that blocks the activity of Cdk-activating kinase with an IC50 value of 21 nM. It inhibits Cdk2 at a concentration 35-fold higher than that of Cdk7.1 BS-181 has been shown to inhibit the phosphorylation of Cdk7 substrates, to promote cell cycle arrest and apoptosis, to inhibit the growth of cancer cell lines in vitro, and to inhibit the growth of MCF-7 human xenografts in nude mice.>BS-181 is a highly selective CDK7 inhibitor with IC50 of 21 nM. ;  >40-fold selective for CDK7 than CDK1, 2, 4, 5, 6, or 9. IC50 Value: 21 nMTarget: CDK7in vitro: BS-181 is a small molecule inhibitor of CDK7 in a cell-free environment, which displays more potential activity than roscovitine with IC 50 of 510 nM. Among the CDKs and other 69 kinases from many different classes, BS-181 shows high inhibitory selectivity for CDK7, inhibits CDK2 at concentrations lower than 1 μM which being inhibited 35-fold less potently (IC50 with 880 nM) than CDK7, shows slight inhibition for CDK1, CDK4, CDK5, CDK6 and CDK9 with IC50 values higher than 3.0 μM, and only shows inhibition for several kinases from other classes at high concentrations (>10 μM). BS-181 promotes cell cycle arrest and inhibits the cancer cell growth of a range of tumor types, including breast, lung, prostate and colorectal cancer with IC50 in the range of 11.5-37 μM. In MCF-7 cells, BS-181 inhibits the phosphorylation of the CDK7 substrate RNA polymerase II COOH-terminal domain (CTD), and promotes cell cycle arrest and apoptosis to inhibit the growth of cancer cell lines. in vivo: BS-181 is stable in vivo with a plasma elimination half-life in mice of 405 minutes after i.p. administration of 10 mg/kg. BS-181 inhibits the growth of MCF-7 xenografts in the nude mice model in a dose-dependent manner, with 25% and 50% reduction in tumor growth after 2 weeks of treatment at 10 mg/kg/day and 20 mg/kg/day, respectively without apparent toxicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H33ClN6 B560122 BS-181 hydrochloride CAS No. 1397219-81-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIJWMOQODWNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BS-181 Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

BS-181 hydrochloride is a potent and highly selective, small-molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Developed through computer-aided drug design, this pyrazolo[1,5-α]pyrimidine-derived compound targets the core cellular machinery responsible for transcription and cell cycle control, processes that are frequently dysregulated in cancer.[2] Its mechanism of action involves the dual inhibition of transcriptional processes via phosphorylation of RNA Polymerase II and the disruption of the cell cycle, leading to G1 phase arrest and subsequent apoptosis.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative efficacy, and key experimental methodologies related to the anti-neoplastic activity of this compound.

Core Mechanism: Selective Inhibition of the CDK7 Complex

CDK7 functions as a central regulatory kinase with two major roles. Firstly, as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, alongside Cyclin H and MAT1, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Secondly, CDK7 is a critical component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a necessary step for the initiation of transcription.

BS-181 exerts its primary effect by directly inhibiting the kinase activity of the CDK7/Cyclin H/MAT1 complex.[1] This inhibition prevents the phosphorylation of its key substrates, thereby disrupting both cell cycle progression and gene transcription, which are fundamental to cancer cell proliferation and survival.

cluster_0 CDK7 Complex & Substrates CDK7 CDK7 / CycH / MAT1 (CAK & TFIIH) RNAPII RNA Polymerase II (CTD Domain) CDK7->RNAPII Phosphorylates Ser5 CDKs Cell Cycle CDKs (CDK1, CDK2, etc.) CDK7->CDKs Phosphorylates (Activates) BS181 BS-181 HCl BS181->CDK7 BS181 BS-181 HCl CDK7 CDK7 BS181->CDK7 RNAPII p-RNAP II (Ser5) ↓ CDK7->RNAPII Phosphorylates Transcription Gene Transcription ↓ RNAPII->Transcription CyclinD1 Cyclin D1 ↓ Transcription->CyclinD1 G1_S G1-S Transition CyclinD1->G1_S Promotes Arrest G0/G1 Cell Cycle Arrest G1_S->Arrest Blocked cluster_0 BS-181 Downstream Effects cluster_1 Apoptotic Machinery BS181 BS-181 HCl Bcl2 Bcl-2 ↓ BS181->Bcl2 Bax Bax ↑ BS181->Bax XIAP XIAP ↓ BS181->XIAP Mito Mitochondrial Pathway Bcl2->Mito Inhibits Bax->Mito Activates Casp3 Caspase-3 XIAP->Casp3 Inhibits Mito->Casp3 Activates Apoptosis APOPTOSIS Casp3->Apoptosis TRAIL Extrinsic Pathway (TRAIL/DR5) TRAIL->Casp3 Activates cluster_0 In Vitro Analysis cluster_1 In Vivo Validation Kinase Kinase Assays (IC50 vs. panel) Cell Cell Line Studies Prolif Proliferation Assay (IC50 vs. panel) Cell->Prolif Mech Mechanistic Assays Cell->Mech Xeno Xenograft Model (e.g., MCF-7 in mice) Prolif->Xeno Cycle Cell Cycle Analysis Mech->Cycle Apop Apoptosis Assay Mech->Apop WB Western Blot (p-RNAPII, Cyclin D1, etc.) Mech->WB PK Pharmacokinetics (Half-life) Xeno->PK Efficacy Tumor Growth Inhibition Xeno->Efficacy

References

An In-depth Technical Guide to the CDK7 Selectivity Profile of BS-181 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of BS-181 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The document details its inhibitory activity against a panel of kinases, the methodologies used for these assessments, and the key signaling pathways affected by its mechanism of action.

Quantitative Selectivity Profile

This compound has been identified as a highly selective inhibitor of CDK7.[1][2][3][4] It demonstrates significantly greater potency for CDK7 compared to other members of the cyclin-dependent kinase family and other kinases.[1] The inhibitory activities, represented by half-maximal inhibitory concentration (IC50) values from cell-free assays, are summarized below.

Kinase TargetIC50 (nM)Fold Selectivity vs. CDK7
CDK7 21 1
CDK2880~42x
CDK53,000~143x
CDK94,200~200x
CDK18,100~386x
CDK433,000~1571x
CDK647,000~2238x

Data compiled from multiple sources.[1][5][6][7]

BS-181 is over 40-fold more selective for CDK7 than for other CDKs such as CDK1, 2, 4, 5, 6, or 9.[1][2][3][4] Inhibition of other kinases from different classes is generally observed only at high micromolar concentrations (>10 µM).[1][7]

Experimental Protocols: In Vitro Kinase Assay

The determination of the IC50 values for this compound is typically performed using an in vitro kinase inhibition assay. The following protocol provides a representative methodology.

Objective: To measure the inhibitory activity of this compound on a specific kinase (e.g., CDK7).

Materials:

  • Purified recombinant kinase complex (e.g., CDK7/CycH/MAT1).[1][7]

  • Kinase-specific substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II for CDK7).

  • This compound, serially diluted.

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or in a system with a luciferase-based detection reagent.

  • Kinase reaction buffer.

  • Microtiter plates.

  • Apparatus for detecting the output signal (e.g., scintillation counter or luminometer).

Procedure:

  • Reaction Setup: A master mix is prepared containing the kinase reaction buffer, the purified kinase complex, and the specific substrate.

  • Inhibitor Addition: The master mix is dispensed into the wells of a microtiter plate. Subsequently, varying concentrations of this compound (and a vehicle control, e.g., DMSO) are added to the wells.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified period to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped, typically by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane which binds the phosphorylated substrate.

  • Signal Detection:

    • Luciferase-based Assay: For non-radioactive assays, the amount of remaining ATP is quantified using a luciferase/luciferin system. The light output is inversely proportional to the kinase activity.[1][7]

    • Radiometric Assay: For radioactive assays, the filter membranes are washed to remove unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is then measured using a scintillation counter.

  • Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Visualization of Pathways and Workflows

CDK7 plays a dual role in regulating cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[2] As part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is crucial for transcription initiation.[1][2][5] BS-181 exerts its anticancer effects by inhibiting these functions.

CDK7_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex RNAPII RNA Pol II TFIIH->RNAPII P-Ser5-CTD Transcription Gene Transcription (e.g., Cyclin D1, XIAP) RNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibition leads to reduced anti-apoptotic proteins (XIAP) CAK CAK Complex (CDK7/CycH/MAT1) CDK2 CDK2 CAK->CDK2 Activation CDK1 CDK1 CAK->CDK1 Activation G1_S G1/S Transition CDK2->G1_S G2_M G2/M Transition CDK1->G2_M CellCycleArrest G1 Cell Cycle Arrest G1_S->CellCycleArrest Blockage leads to BS181 BS-181 BS181->TFIIH BS181->CAK

Caption: Inhibition of CDK7 by BS-181 blocks cell cycle progression and transcription.

To establish the selectivity profile of an inhibitor like BS-181, its activity is tested against a broad panel of kinases. The general workflow for such a screening experiment is depicted below.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor BS-181 Stock (Serial Dilution) Plate Dispense Reagents and Inhibitor into Assay Plate Inhibitor->Plate KinasePanel Kinase Panel (e.g., >70 kinases) KinasePanel->Plate Reagents Assay Reagents (ATP, Substrates, Buffers) Reagents->Plate Incubate Initiate Reaction (add ATP) & Incubate Plate->Incubate Step 1 Detect Terminate Reaction & Detect Signal Incubate->Detect Step 2 RawData Collect Raw Data (Luminescence/Counts) Detect->RawData Step 3 Normalization Normalize to Controls (% Inhibition) RawData->Normalization IC50 Calculate IC50 Values (Curve Fitting) Normalization->IC50 Profile Generate Selectivity Profile IC50->Profile

Caption: General experimental workflow for determining kinase inhibitor selectivity.

References

Downstream Targets of BS-181 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, inhibition of CDK7 by BS-181 initiates a cascade of downstream events, culminating in cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the known downstream targets of this compound, presenting quantitative data, detailed experimental protocols for key validation assays, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of CDK7 inhibition.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a critical component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a crucial step in the initiation of transcription.[1] Given its dual role in regulating cell cycle progression and transcription, CDK7 has emerged as an attractive target for anticancer drug development.[1]

This compound is a pyrazolo[1,5-a]pyrimidine-derived compound identified as a highly selective inhibitor of CDK7. It exhibits significant anti-proliferative activity across a range of cancer cell types, including breast, lung, prostate, and colorectal cancers.[2] This guide will delve into the molecular mechanisms and downstream consequences of CDK7 inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary target, CDK7, as well as other kinases. Its anti-proliferative effects have been determined in various cancer cell lines. This data is summarized in the tables below.

Table 1: Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)Selectivity vs. CDK7Reference
CDK721-
CDK2880>40-fold
CDK53000>140-fold
CDK94200>200-fold

This compound shows slight to no inhibition of CDK1, CDK4, and CDK6 at concentrations up to 3.0 µM.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
BGC823Gastric Cancer17-22[3]
MKN28Gastric Cancer17-22[3]
SGC-7901Gastric Cancer17-22[3]
AGSGastric Cancer17-22[3]
MCF-7Breast Cancer15.1-20
JurkatT-cell Leukemia14.4[4]
VariousColorectal, Lung, Prostate, Osteosarcoma11.5-37.3[2]

Signaling Pathways and Downstream Effects

Inhibition of CDK7 by this compound perturbs two major cellular processes: cell cycle progression and apoptosis.

Induction of G0/G1 Cell Cycle Arrest

By inhibiting CDK7, BS-181 prevents the activation of downstream CDKs that are essential for cell cycle progression, leading to an arrest in the G0/G1 phase.[3][5] A key downstream effector in this pathway is Cyclin D1 , a critical regulator of the G1/S phase transition. Treatment with BS-181 leads to a significant downregulation of Cyclin D1 expression.[3]

G1_Arrest_Pathway BS181 This compound CDK7 CDK7 BS181->CDK7 CyclinD1 Cyclin D1 BS181->CyclinD1 Downregulation CDK4_6 CDK4/6 CDK7->CDK4_6 Rb pRb CDK4_6->Rb Phosphorylation CyclinD1->CDK4_6 E2F E2F Rb->E2F G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes G1_Arrest G0/G1 Phase Arrest G1_S_Genes->G1_Arrest

BS-181 induced G1 cell cycle arrest pathway.
Induction of Apoptosis

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: Treatment with BS-181 leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 .[3] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the activation of caspase-3 , a key executioner caspase.[3]

Extrinsic Pathway: In some cell types, such as Jurkat T-cells, BS-181 has been shown to upregulate the expression of the death receptor DR5 and its ligand TRAIL .[4] This engagement of the extrinsic pathway also leads to the activation of caspases.

Furthermore, BS-181 treatment results in the downregulation of the X-linked inhibitor of apoptosis protein (XIAP) , which normally functions to inhibit caspases.[3] The reduction of XIAP further sensitizes cells to apoptotic stimuli.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TRAIL TRAIL DR5 DR5 TRAIL->DR5 Caspase8 Caspase-8 DR5->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Mitochondrion->Caspase3 BS181 This compound BS181->TRAIL Upregulation BS181->DR5 Upregulation BS181->Bax Upregulation BS181->Bcl2 Downregulation XIAP XIAP BS181->XIAP Downregulation XIAP->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic pathways induced by BS-181.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the downstream effects of this compound.

In Vitro Kinase Assay

This assay is used to determine the inhibitory activity of this compound against CDK7.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption corresponds to an increase in kinase inhibition.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified recombinant CDK7/CycH/MAT1 complex with a suitable substrate peptide and ATP.

  • Inhibitor Addition: Add increasing concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Add a luciferase-based ATP detection reagent (e.g., PKLight assay) to each well.[5]

  • Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific downstream target proteins.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking (e.g., 5% non-fat milk) D->E F Primary Antibody Incubation (e.g., anti-Cyclin D1, anti-Bax) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H

A representative workflow for Western Blot analysis.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Cyclin D1, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-XIAP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Cell Cycle Analysis (Propidium Iodide Staining):

  • Cell Preparation: Treat cells with this compound, harvest, and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Preparation: Treat cells with this compound, harvest, and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound effectively inhibits CDK7, leading to a cascade of downstream events that culminate in G0/G1 cell cycle arrest and the induction of apoptosis in cancer cells. The key downstream targets and pathways affected include the downregulation of Cyclin D1 and XIAP, and the modulation of the Bax/Bcl-2 ratio. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action of this compound and other CDK7 inhibitors. Understanding these downstream effects is crucial for the continued development of this class of compounds as potential cancer therapeutics.

References

BS-181 Hydrochloride-Induced Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: BS-181 hydrochloride is a potent and highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Its mechanism of action involves the direct inhibition of CDK7's kinase activity, which plays a crucial role in both cell cycle progression and transcriptional regulation. This inhibition leads to the suppression of phosphorylation of key substrates, including the C-terminal domain (CTD) of RNA polymerase II, culminating in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[1][3][4] This document provides a detailed technical overview of the apoptotic pathways modulated by BS-181, supported by quantitative data, experimental protocols, and pathway visualizations for researchers in oncology and drug development.

Mechanism of Action

BS-181 is a pyrazolo[1,5-a] pyrimidine-derived compound developed through computer-aided drug design to specifically target CDK7.[3] CDK7 is a unique kinase that functions as a CDK-activating kinase (CAK) by phosphorylating other CDKs like CDK1 and CDK2, and also as a component of the general transcription factor TFIIH, where it phosphorylates the largest subunit of RNA polymerase II.[3] By inhibiting CDK7, BS-181 effectively disrupts these two fundamental cellular processes, making it an attractive target for anticancer therapy.

Kinase Selectivity

BS-181 demonstrates high selectivity for CDK7 over other cyclin-dependent kinases. It is over 40-fold more selective for CDK7 than for CDK1, 2, 4, 5, 6, or 9.[1] This selectivity minimizes off-target effects that have been a limitation for previous generations of broader-spectrum CDK inhibitors.

Kinase TargetIC50 (nM)Selectivity vs. CDK7
CDK7 21 1x
CDK2880~42x
CDK53,000~143x
CDK94,200~200x
CDK1, CDK4, CDK6>3,000>143x
Table 1: In vitro kinase inhibitory activity of BS-181. Data compiled from multiple sources.[1][2][4]

Induction of Apoptosis Pathways

BS-181 induces apoptosis through the modulation of both the intrinsic (mitochondrial) and, in certain cell types, the extrinsic (death receptor) pathways.

The Intrinsic (Mitochondrial) Pathway

In most cancer cell types studied, including gastric and breast cancer, BS-181 triggers the intrinsic apoptotic pathway.[3][5] This is characterized by a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

Key Molecular Events:

  • Downregulation of Anti-Apoptotic Proteins: Treatment with BS-181 leads to a significant reduction in the expression of key survival proteins, including Bcl-2 and X-linked inhibitor of apoptosis protein (XIAP).[3][5]

  • Upregulation of Pro-Apoptotic Proteins: Concurrently, there is an increased expression of pro-apoptotic proteins like Bax and the executioner caspase, Caspase-3.[3][5]

  • Mitochondrial Disruption: The increased Bax/Bcl-2 ratio leads to the activation of BAK, promoting mitochondrial outer membrane permeabilization (MOMP), loss of mitochondrial membrane potential (ΔΨm), and the release of cytochrome c into the cytosol.[6][7][8]

  • Caspase Cascade Activation: Released cytochrome c triggers the activation of Caspase-9, which in turn activates Caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis. The pro-apoptotic effects of BS-181 can be nullified by the overexpression of BCL-2, confirming the critical role of the BCL-2-sensitive mitochondrial pathway.[6][8]

G cluster_0 This compound Action cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade BS181 BS-181 CDK7 CDK7 BS181->CDK7 Inhibits Bcl2 Bcl-2 / XIAP (Anti-apoptotic) CDK7->Bcl2 Downregulates Bax Bax / Bak (Pro-apoptotic) CDK7->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Activates CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Diagram 1: BS-181 Induced Intrinsic Apoptosis Pathway
The Extrinsic (Death Receptor) Pathway

In human T-cell acute lymphoblastic leukemia (T-ALL) Jurkat cells, BS-181 has been shown to primarily activate the extrinsic apoptosis pathway, which then signals to the intrinsic pathway.[6][7]

Key Molecular Events:

  • Death Receptor Upregulation: BS-181 treatment increases the expression of the death receptor DR5 and its ligand TRAIL.[6][7][8]

  • DISC Formation: This upregulation facilitates the formation of the Death-Inducing Signaling Complex (DISC), involving the recruitment of the FADD adaptor protein.

  • Caspase-8 Activation: Within the DISC, pro-caspase-8 is cleaved and activated. This activation is enhanced by the BS-181-induced downregulation of c-FLIP, a Caspase-8 inhibitor.[6][7]

  • Crosstalk with Intrinsic Pathway: Active Caspase-8 cleaves BID into its truncated form, tBID. tBID then translocates to the mitochondria to activate BAX/BAK, linking the extrinsic and intrinsic pathways and amplifying the apoptotic signal.[6][7]

G BS181 BS-181 TRAIL TRAIL / DR5 Upregulation BS181->TRAIL cFLIP c-FLIP Downregulation BS181->cFLIP FADD FADD TRAIL->FADD Recruits Casp8 Caspase-8 cFLIP->Casp8 Inhibits FADD->Casp8 Activates BID BID Casp8->BID Cleaves Apoptosis Apoptosis Casp8->Apoptosis Directly Activates tBID tBID BID->tBID Mito Mitochondrial Pathway tBID->Mito Activates Mito->Apoptosis

Diagram 2: BS-181 Induced Extrinsic Apoptosis Pathway (T-ALL)

Cell Cycle Arrest

A primary consequence of CDK7 inhibition by BS-181 is the induction of cell cycle arrest, predominantly in the G0/G1 phase.[2][3] This prevents cancer cells from progressing into the S (synthesis) and G2/M (mitosis) phases. This G1 arrest is associated with the downregulation of Cyclin D1, a key regulator of the G1-S transition.[2][3][5] At lower concentrations, BS-181 primarily causes cell cycle arrest, while at higher concentrations, it leads to a significant increase in the sub-G1 population, which is indicative of apoptotic cell death.[2]

G BS181 BS-181 CDK7 CDK7 BS181->CDK7 CyclinD1 Cyclin D1 CDK7->CyclinD1 Regulates G1 G1 Phase CDK7->G1 Blocks progression CyclinD1->G1 Promotes progression S S Phase G1->S Arrest G1 ARREST

Diagram 3: BS-181 Induced G1 Cell Cycle Arrest

Anti-Tumor Activity

BS-181 has demonstrated significant anti-proliferative activity across a range of cancer cell lines both in vitro and in vivo.

In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) for cell growth varies by cancer type, but consistently falls within the low micromolar range.

Cell Line TypeCancer TypeIC50 Range (µM)
VariousBreast, Lung, Prostate, Colorectal11.5 - 37.0
MKN28, SGC-7901, AGS, BGC823Gastric17.0 - 22.0
Jurkat T (JT/Neo)T-cell Leukemia14.4
RGM-1 (Normal)Gastric Epithelial6.5
Table 2: In vitro anti-proliferative activity of BS-181. Data compiled from multiple sources.[1][3][4][6]

Key Experimental Methodologies

The following protocols are representative of the methods used to elucidate the apoptotic pathway of BS-181.

Apoptosis Detection by Flow Cytometry
  • Cell Treatment: Seed cells (e.g., MCF-7, BGC823) in 6-well plates and allow them to adhere overnight. Treat with various concentrations of BS-181 (e.g., 0-50 µM) or DMSO as a vehicle control for 24-48 hours.[1][3]

  • Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[1]

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis
  • Cell Treatment & Harvesting: Treat and harvest cells as described in section 5.1.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.[1][3]

Western Blot Analysis
  • Protein Extraction: Following treatment with BS-181, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, XIAP, p-RNA Pol II) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_0 Cell Preparation & Treatment cluster_1 Apoptosis Assay cluster_2 Protein Analysis Start Seed Cancer Cells Treat Treat with BS-181 (e.g., 24h) Start->Treat Harvest Harvest Cells Treat->Harvest Stain_A Stain with Annexin V & Propidium Iodide Harvest->Stain_A Lyse Cell Lysis & Protein Extraction Harvest->Lyse FCM_A Flow Cytometry Stain_A->FCM_A Result_A Quantify Apoptotic Cell Population FCM_A->Result_A WB Western Blot Lyse->WB Result_P Analyze Protein Expression Levels WB->Result_P

Diagram 4: General Experimental Workflow for BS-181 Analysis

Conclusion

This compound is a selective CDK7 inhibitor that effectively suppresses cancer cell proliferation by inducing G1 phase cell cycle arrest and promoting apoptosis.[3][9] Its pro-apoptotic mechanism is robust, involving the modulation of both the intrinsic and extrinsic pathways by altering the expression of key regulatory proteins such as the Bcl-2 family, XIAP, and components of the death receptor pathway.[3][6] The detailed understanding of these pathways underscores the potential of BS-181 as a targeted therapeutic agent for various malignancies, including gastric cancer and T-cell leukemia.[3][5][7] Further research and clinical investigation are warranted to fully realize its therapeutic potential.

References

The Discovery and Synthesis of BS-181 Hydrochloride: A Selective CDK7 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical enzyme involved in the regulation of the cell cycle and transcription. Its discovery has paved the way for novel therapeutic strategies in oncology. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological evaluation of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative inhibitory activity. Furthermore, the core signaling pathway of CDK7 and the mechanism of action of BS-181 are visually represented to facilitate a deeper understanding of its biological function.

Discovery and Mechanism of Action

This compound was identified as a selective inhibitor of CDK7, displaying significantly greater potency for CDK7 over other cyclin-dependent kinases.[1][2] It is a pyrazolo[1,5-a]pyrimidine-based compound that acts as an ATP-competitive inhibitor.[3] The primary mechanism of action of BS-181 involves the inhibition of the kinase activity of the CDK7/Cyclin H/MAT1 complex.[2] This complex, also known as the CDK-activating kinase (CAK), is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.

Furthermore, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII) at serine 5 and 7 residues.[2] This phosphorylation is a key step in the initiation and elongation phases of transcription. By inhibiting CDK7, BS-181 disrupts both cell cycle progression and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

Chemical Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process centered around the construction of the pyrazolo[1,5-a]pyrimidine core. While a specific detailed protocol for BS-181 is not publicly available, a general and plausible synthetic route can be constructed based on established methods for the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5,7-dichloro-3-(1-methylethyl)pyrazolo[1,5-a]pyrimidine

A mixture of 3-amino-5-isopropylpyrazole and diethyl malonate is heated in the presence of a base such as sodium ethoxide to yield 3-(1-methylethyl)pyrazolo[1,5-a]pyrimidine-5,7-diol. The resulting diol is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to give 5,7-dichloro-3-(1-methylethyl)pyrazolo[1,5-a]pyrimidine.

Step 2: Selective Amination at C7

The 5,7-dichloro intermediate is subjected to a selective nucleophilic aromatic substitution reaction. Treatment with benzylamine at a controlled temperature allows for the selective replacement of the chlorine atom at the more reactive C7 position, yielding N-(phenylmethyl)-5-chloro-3-(1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-amine.

Step 3: Amination at C5

The remaining chlorine atom at the C5 position is then displaced by reacting the product from Step 2 with a large excess of N-Boc-1,6-diaminohexane. This reaction is typically carried out at an elevated temperature in a suitable solvent like dimethylformamide (DMF).

Step 4: Deprotection and Salt Formation

The Boc-protecting group is removed from the diamine side chain using acidic conditions, such as treatment with hydrochloric acid in an appropriate solvent like dioxane or methanol. This step also facilitates the formation of the hydrochloride salt of the final compound, BS-181.

Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization to obtain this compound of high purity.

Quantitative Data

This compound exhibits high selectivity for CDK7. The following tables summarize its inhibitory activity against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of BS-181

KinaseIC₅₀ (nM)
CDK721[1][2]
CDK1>3000[2]
CDK2880[2]
CDK4>3000[2]
CDK53000[3]
CDK6>3000[2]
CDK94200[3]

Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer15.1 - 20[3]
HCT116Colorectal Cancer11.5 - 15.3[3]
A549Lung Cancer~25
PC3Prostate Cancer~30
U2OSOsteosarcoma11.5 - 37.3[3][4]

Experimental Protocols

4.1. In Vitro CDK7 Kinase Assay

This assay measures the ability of BS-181 to inhibit the phosphorylation of a substrate by the CDK7/Cyclin H/MAT1 complex.

Materials:

  • Recombinant active CDK7/Cyclin H/MAT1 complex

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (at a concentration close to the Kₘ for CDK7)

  • CDK7 substrate (e.g., a peptide containing the consensus phosphorylation sequence)

  • This compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add the CDK7/Cyclin H/MAT1 enzyme to each well.

  • Add the serially diluted BS-181 or DMSO (vehicle control) to the wells.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.2. Cell-Based Assay for RNA Polymerase II Phosphorylation

This assay determines the effect of BS-181 on the phosphorylation of the C-terminal domain of RNA Polymerase II in cells.

Materials:

  • MCF-7 cells (or other relevant cancer cell line)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-RNAPII (Ser5), anti-phospho-RNAPII (Ser7), and anti-total-RNAPII

  • Secondary antibody conjugated to HRP

  • Western blot reagents and equipment

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 6 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated RNAPII to total RNAPII.

4.3. In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of BS-181 in a mouse model.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • MCF-7 cells

  • Matrigel

  • 17β-Estradiol pellets (for estrogen-dependent tumors like MCF-7)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a 17β-estradiol pellet into each mouse to support the growth of MCF-7 tumors.

  • A day later, inject a suspension of MCF-7 cells mixed with Matrigel subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10 or 20 mg/kg) or the vehicle solution to the mice daily via intraperitoneal injection.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length × Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After a pre-determined treatment period (e.g., 14-21 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Signaling Pathway and Experimental Workflow Diagrams

CDK7_Signaling_Pathway CDK7 CDK7/ Cyclin H/ MAT1 CDKs CDK1, CDK2, CDK4, CDK6 CDK7->CDKs Activates TFIIH TFIIH Apoptosis Apoptosis G1Arrest G1 Arrest BS181 BS-181 HCl BS181->CDK7 CellCycle Cell Cycle Progression CDKs->CellCycle CDKs->G1Arrest RNAPII RNA Polymerase II (CTD) TFIIH->RNAPII Phosphorylates (Ser5, Ser7) Transcription Transcription Initiation & Elongation RNAPII->Transcription RNAPII->Apoptosis

Caption: CDK7 Signaling Pathway and Inhibition by BS-181 HCl.

Experimental_Workflow Synthesis Chemical Synthesis of BS-181 HCl Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays Purification->InVitro CellBased Cell-Based Assays Purification->CellBased InVivo In Vivo Studies Purification->InVivo KinaseAssay CDK7 Kinase Assay (IC50 Determination) InVitro->KinaseAssay Proliferation Cell Proliferation (IC50 Determination) CellBased->Proliferation Phosphorylation RNAPII Phosphorylation (Western Blot) CellBased->Phosphorylation Xenograft MCF-7 Xenograft Mouse Model InVivo->Xenograft

References

The Dual Role of CDK7 in Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator in the landscape of cancer biology due to its dual function in controlling both cell cycle progression and gene transcription.[1] As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 occupies a central node in pathways that are frequently dysregulated in cancer.[2][3] Its overexpression is a common feature across a spectrum of malignancies and often correlates with aggressive tumor phenotypes and poor clinical outcomes.[4][5] This technical guide provides an in-depth exploration of the biological functions of CDK7 in cancer progression, detailing its molecular mechanisms, associated signaling pathways, and the therapeutic rationale for its inhibition. We further present a compilation of quantitative data on CDK7 expression and inhibitor efficacy, alongside detailed experimental protocols for key assays used in its study.

The Core Functions of CDK7: A Dichotomy in Cancer Proliferation

CDK7's central role in oncology stems from its involvement in two fundamental cellular processes: cell cycle control and transcriptional regulation.[1][6] This dual functionality makes it an attractive therapeutic target, as its inhibition can simultaneously arrest cancer cell proliferation and disrupt the transcriptional programs essential for tumor growth and survival.[1]

CDK7 as a Master Regulator of the Cell Cycle

As the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][7] This T-loop phosphorylation is a prerequisite for their kinase activity, which in turn drives the orderly progression through the different phases of the cell cycle.[7]

The process begins with the activation of CDK4 and CDK6 in response to mitogenic signals, leading to the phosphorylation of the retinoblastoma (Rb) protein.[7] This event marks the full commitment to the cell cycle at the restriction point.[7] Subsequently, CDK7-mediated activation of CDK2 is crucial for the G1 to S phase transition.[8] Finally, the activation of CDK1 by CDK7 is required for entry into mitosis.[7] In cancer, where the cell cycle machinery is often hyperactive, the reliance on CDK7 for the activation of these downstream CDKs is heightened.

CDK7's Pivotal Role in Transcriptional Regulation

Beyond its cell cycle duties, CDK7 is a core component of the general transcription factor TFIIH.[3] In this context, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII) at serine 5 (Ser5) and serine 7 (Ser7) residues.[4][9] This phosphorylation is a critical step for the initiation of transcription, allowing RNAPII to escape the promoter and begin productive elongation.[8][9]

Cancer cells are often characterized by a high demand for transcription to sustain their rapid growth and proliferation.[1] They frequently exhibit "transcriptional addiction," a heightened dependence on the continuous expression of oncogenes and survival-promoting genes.[10] Many of these genes are driven by super-enhancers, which are particularly sensitive to perturbations in the transcriptional machinery.[9] By inhibiting CDK7, the transcription of these key oncogenic drivers, such as MYC and RUNX1, can be selectively suppressed, leading to anti-tumor effects.[2][9]

CDK7-Associated Signaling Pathways in Cancer

The oncogenic functions of CDK7 are executed through its integration into broader signaling networks that govern cell fate. Understanding these pathways is crucial for identifying potential combination therapies and mechanisms of resistance.

Cell Cycle Control Pathway

The signaling cascade initiated by CDK7 in cell cycle regulation is a linear progression of phosphorylation events. This pathway underscores the hierarchical control CDK7 exerts over cell division.

CDK7_Cell_Cycle_Pathway Mitogens Mitogenic Signals CDK7_CAK CDK7/CycH/MAT1 (CAK Complex) Mitogens->CDK7_CAK CDK4_6 CDK4/6 CDK7_CAK->CDK4_6 Activates CDK2 CDK2 CDK7_CAK->CDK2 Activates CDK1 CDK1 CDK7_CAK->CDK1 Activates Rb Rb CDK4_6->Rb Phosphorylates CDK4_6->Rb Phosphorylates (inactivates) G1_S G1/S Progression CDK2->G1_S G2_M G2/M Transition CDK1->G2_M E2F E2F Rb->E2F Inhibits Rb->E2F

CDK7 in the Cell Cycle Pathway
Transcriptional Regulation Pathway

In transcription, CDK7 acts within the multi-protein TFIIH complex to initiate gene expression. This diagram illustrates the key steps leading to transcriptional activation.

CDK7_Transcription_Pathway cluster_TFIIH TFIIH TFIIH TFIIH Complex RNAPII RNA Polymerase II (RNAPII) TFIIH->RNAPII Recruits CDK7 CDK7 CTD C-Terminal Domain (CTD) CDK7->CTD Phosphorylates (Ser5, Ser7) RNAPII->CTD Initiation Transcription Initiation CTD->Initiation Promotes Promoter Gene Promoter Promoter->RNAPII Elongation Transcriptional Elongation Initiation->Elongation Kinase_Assay_Workflow A Prepare Reaction Mix (CDK7, Substrate, Buffer) B Add Inhibitor/DMSO A->B C Initiate with ATP B->C D Incubate (30°C) C->D E Terminate Reaction D->E F Detect Phosphorylation E->F ChIP_Seq_Workflow A Cross-link Cells (Formaldehyde) B Lyse and Shear Chromatin A->B C Immunoprecipitate (Anti-CDK7 Ab) B->C D Wash and Elute C->D E Reverse Cross-links D->E F Purify DNA E->F G Sequence and Analyze F->G Cell_Viability_Assay_Workflow A Seed Cells (96-well plate) B Treat with CDK7 Inhibitor A->B C Incubate B->C D Add MTT/CCK-8 Reagent C->D E Incubate D->E F Measure Absorbance E->F

References

BS-181 Hydrochloride: A Technical Guide to Target Validation in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 hydrochloride is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical node in the regulation of both the cell cycle and transcription, making it a compelling target for anti-cancer therapeutics.[2] Overexpression of CDK7 is a common feature in a variety of solid tumors, correlating with poor prognosis and making its inhibition a promising strategy for cancer treatment.[2] This technical guide provides an in-depth overview of the preclinical validation of this compound as a therapeutic agent for solid tumors. It covers the molecule's mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for target validation.

Introduction: The Rationale for Targeting CDK7

Cyclin-Dependent Kinase 7 (CDK7) acts as a master regulator of two fundamental cellular processes: cell cycle progression and gene transcription. It is a core component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the initiation of transcription.[3]

In many cancers, there is a dependency on high levels of transcriptional activity to maintain the malignant phenotype. By inhibiting CDK7, it is possible to simultaneously arrest the cell cycle and disrupt the transcriptional machinery that drives tumor growth. This compound has emerged as a valuable tool compound and potential therapeutic agent due to its high selectivity for CDK7.

Mechanism of Action of this compound

This compound is a pyrazolo[1,5-a]pyrimidine-based compound that functions as an ATP-competitive inhibitor of CDK7.[2] It exhibits high selectivity for CDK7 over other CDKs, which is a key attribute for minimizing off-target effects. The primary mechanism of action of this compound in cancer cells involves:

  • Inhibition of Cell Cycle Progression: By inhibiting the CAK activity of CDK7, BS-181 prevents the activation of downstream CDKs that are essential for cell cycle phase transitions. This leads to a G1 cell cycle arrest.[4]

  • Disruption of Transcription: BS-181 inhibits the phosphorylation of the RNA polymerase II CTD, which is critical for the transcription of many genes, including those that promote cell growth and survival.[3][2]

  • Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional inhibition lead to programmed cell death (apoptosis) in cancer cells.[5][6]

Below is a diagram illustrating the signaling pathway affected by this compound.

BS-181_Signaling_Pathway CDK7 Signaling Pathway and Inhibition by BS-181 cluster_0 Cell Cycle Control cluster_1 Transcriptional Regulation CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CDK2 CDK2 CDK2->G1_S CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M RNAPII RNA Polymerase II Transcription Gene Transcription (e.g., anti-apoptotic genes) RNAPII->Transcription CDK7 CDK7/ Cyclin H/ MAT1 CDK7->CDK4_6 Activates CDK7->CDK2 Activates CDK7->CDK1 Activates CDK7->RNAPII Phosphorylates BS181 BS-181 HCl BS181->CDK7 Inhibits

Caption: Inhibition of CDK7 by this compound disrupts both cell cycle progression and transcriptional regulation.

Preclinical Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of BS-181

KinaseIC50 (nM)Selectivity vs. CDK7
CDK7211x
CDK2880>40x
CDK1>3000>140x
CDK4>3000>140x
CDK53000~143x
CDK6>3000>140x
CDK94200200x

Data compiled from multiple sources.[3][7]

Table 2: Anti-proliferative Activity of BS-181 in Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.1 - 20
HCT116Colorectal Cancer11.5 - 15.3
A549Lung Cancer~25
U2OSOsteosarcoma~37.3
LNCaPProstate Cancer~20
HepG2Liver Cancer~30

Data represents a range from multiple studies after 72 hours of treatment.[3][7]

Table 3: In Vivo Efficacy of BS-181 in a Breast Cancer Xenograft Model

Animal ModelTumor TypeTreatmentDosingTumor Growth Inhibition
Nude MiceMCF-7 XenograftBS-181 HCl10 mg/kg/day (i.p.)25%
Nude MiceMCF-7 XenograftBS-181 HCl20 mg/kg/day (i.p.)50%

Treatment duration was 2 weeks.[2]

Experimental Protocols for Target Validation

The following are detailed protocols for key experiments used to validate the targeting of CDK7 by this compound in solid tumor models.

In Vitro Kinase Assay

This protocol describes a common method to determine the IC50 of an inhibitor against a purified kinase.

Objective: To measure the concentration of this compound required to inhibit 50% of CDK7 kinase activity.

Materials:

  • Recombinant active CDK7/Cyclin H/MAT1 complex

  • Kinase substrate (e.g., GST-CDK2)

  • ATP

  • This compound

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add the kinase, substrate, and this compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-Protein Analysis

Objective: To assess the effect of this compound on the phosphorylation of CDK7 substrates, such as the C-terminal domain (CTD) of RNA Polymerase II, in whole-cell lysates.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-phospho-RNAPII Ser5, anti-total-RNAPII, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 4 hours).

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify band intensities and normalize the phospho-protein signal to the total protein and a loading control (e.g., GAPDH).

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization:

    • Add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Below is a diagram illustrating a typical experimental workflow for target validation.

Experimental_Workflow Target Validation Workflow for BS-181 cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies kinase_assay Biochemical Kinase Assay (IC50 Determination) cell_viability Cell Viability Assays (e.g., MTT, IC50 in cell lines) kinase_assay->cell_viability western_blot Western Blotting (Target Engagement, e.g., p-RNAPII) cell_viability->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) western_blot->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) cell_cycle->apoptosis pk_pd Pharmacokinetics/ Pharmacodynamics apoptosis->pk_pd xenograft Xenograft Tumor Models (Efficacy Studies) pk_pd->xenograft toxicity Toxicity Studies xenograft->toxicity conclusion Conclusion: Target Validation Confirmed toxicity->conclusion start Hypothesis: Inhibition of CDK7 with BS-181 is a valid anti-cancer strategy start->kinase_assay

Caption: A generalized workflow for the preclinical validation of a targeted anti-cancer agent like BS-181.

Clinical Development Status

As of late 2025, there is no publicly available information indicating that this compound has entered clinical trials. While other CDK7 inhibitors are currently in various phases of clinical development for the treatment of solid tumors, the clinical trajectory of this compound remains undisclosed.

Conclusion

References

Methodological & Application

Application Notes and Protocols for BS-181 Hydrochloride In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BS-181 hydrochloride is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 plays a crucial role in the regulation of the cell cycle and transcription.[4] It is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, and is also a subunit of the general transcription factor TFIIH.[4] Dysregulation of CDK7 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[4][5] BS-181 has demonstrated anti-proliferative activity in a range of cancer cell lines by inducing cell cycle arrest and apoptosis.[1][4][6] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound against CDK7.

Mechanism of Action

This compound is a pyrazolo[1,5-a]pyrimidine-derived compound that acts as a selective inhibitor of CDK7.[5] It exerts its inhibitory effect by competing with ATP for binding to the kinase domain of CDK7. This inhibition leads to a downstream blockade of phosphorylation of CDK7 substrates, such as the C-terminal domain (CTD) of RNA polymerase II, which ultimately results in cell cycle arrest and apoptosis in cancer cells.[1][4]

Data Presentation

Table 1: Inhibitory Activity of this compound against Various Kinases

KinaseIC50 (nM)Selectivity vs. CDK7
CDK721-
CDK2880>40-fold
CDK53000>140-fold
CDK94200>200-fold
CDK1, CDK4, CDK6>3000>140-fold

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data compiled from multiple sources.[1][4][6]

Experimental Protocols

In Vitro CDK7 Kinase Assay Protocol

This protocol is designed to measure the inhibitory effect of this compound on CDK7 activity in a cell-free system. The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by CDK7. A common method involves the use of a luciferase-based ATP detection reagent.

Materials and Reagents:

  • Recombinant human CDK7/CycH/MAT1 complex

  • This compound (dissolved in DMSO)

  • Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)

  • ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin)

  • ADP-Glo™ Kinase Assay Kit (or similar luciferase-based ATP detection kit)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range could be from 1 µM down to low nanomolar concentrations.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted this compound or DMSO (as a control).

    • Add 10 µL of a solution containing the recombinant CDK7/CycH/MAT1 complex and the kinase substrate in kinase buffer. The final concentration of the kinase and substrate should be optimized based on the specific activity of the enzyme.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Start the kinase reaction by adding 10 µL of ATP solution (in kinase buffer) to each well. The final ATP concentration should be close to its Km value for CDK7.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60-90 minutes). The incubation time should be within the linear range of the reaction.

  • ATP Detection:

    • Following the kinase reaction, add the ADP-Glo™ Reagent according to the manufacturer's instructions. This reagent will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (typically around 40-50 minutes).

    • Add the Kinase Detection Reagent, which contains luciferase and its substrate, to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Serial Dilution of This compound C Add BS-181/DMSO to Plate A->C B Prepare Kinase Reaction Mix (CDK7, Substrate, Buffer) D Add Kinase Mix and Pre-incubate B->D C->D E Initiate Reaction with ATP D->E F Incubate at 30°C E->F G Stop Reaction and Deplete ATP (ADP-Glo™ Reagent) F->G H Generate Luminescence (Kinase Detection Reagent) G->H I Measure Luminescence H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K signaling_pathway cluster_inhibitor Inhibitor cluster_kinase Kinase Complex cluster_substrates Downstream Targets cluster_effects Cellular Effects BS181 This compound CDK7 CDK7/CycH/MAT1 BS181->CDK7 Inhibition RNAPII RNA Polymerase II CTD CDK7->RNAPII Phosphorylation Other_CDKs CDK1, CDK2, CDK4, CDK6 CDK7->Other_CDKs Phosphorylation (Activation) Transcription Transcription Inhibition RNAPII->Transcription CellCycle Cell Cycle Arrest Other_CDKs->CellCycle Apoptosis Apoptosis Induction Transcription->Apoptosis CellCycle->Apoptosis

References

Application Notes and Protocols: BS-181 Hydrochloride in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a critical component of the cell cycle machinery and transcription, making it an attractive target for anti-cancer drug development.[5][6][7] Elevated expression of CDK7 has been observed in various malignancies, including breast cancer, and is often associated with poor clinical outcomes.[6] this compound exerts its anti-tumor effects by promoting cell cycle arrest and inducing apoptosis in cancer cells.[1][3][5][7] These application notes provide detailed protocols for utilizing this compound in breast cancer cell line research.

Mechanism of Action

This compound is a pyrazolo[1,5-a]pyrimidine-derived compound that acts as a selective inhibitor of CDK7, with a reported IC50 of 21 nM in cell-free assays.[1][2][3][4][7] Its selectivity for CDK7 is significantly higher than for other CDKs, such as CDK1, 2, 4, 5, 6, and 9.[1][2][3][4] CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6.[7] By inhibiting CDK7, BS-181 disrupts the cell cycle progression.[1][5]

Furthermore, CDK7 is a subunit of the general transcription factor TFIIH.[7] In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a crucial step in transcription initiation.[1][2][5] Inhibition of this function by BS-181 leads to transcriptional stress and contributes to the induction of apoptosis. In breast cancer cells, such as MCF-7, BS-181 has been shown to inhibit the phosphorylation of RNA polymerase II CTD, leading to cell cycle arrest and apoptosis.[1][5][7]

Data Presentation

In Vitro Efficacy of this compound
ParameterCell Line(s)ValueReference(s)
CDK7 IC50 (cell-free) N/A21 nM[1][2][3][4][7]
CDK2 IC50 (cell-free) N/A880 nM[1][2][3][7]
CDK5 IC50 (cell-free) N/A3000 nM[2][3][4]
CDK9 IC50 (cell-free) N/A4200 nM[2][3][4]
Growth Inhibition IC50 Breast Cancer Cell Lines15.1 µM - 20 µM[2][3]
Growth Inhibition IC50 MCF-711.5 - 37 µM (range across various cancer types)[1][5]

Signaling Pathway and Experimental Workflow Diagrams

CDK7_Signaling_Pathway cluster_CellCycle Cell Cycle Progression cluster_Transcription Transcription BS181 BS-181 HCl CDK7 CDK7 BS181->CDK7 Inhibition CAK CAK Complex (CDK7/CycH/MAT1) CDK7->CAK TFIIH TFIIH Complex CDK7->TFIIH CDK1 CDK1 CAK->CDK1 Activation CDK2 CDK2 CAK->CDK2 Activation CDK4 CDK4 CAK->CDK4 Activation CDK6 CDK6 CAK->CDK6 Activation RNAPII RNA Polymerase II (CTD Phosphorylation) TFIIH->RNAPII Phosphorylation G1_Arrest G1 Phase Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Transcription_Inhibition Transcription Inhibition Transcription_Inhibition->Apoptosis

Caption: BS-181 HCl inhibits CDK7, leading to G1 cell cycle arrest and apoptosis.

Experimental_Workflow cluster_assays Downstream Assays start Start culture Culture Breast Cancer Cell Lines (e.g., MCF-7) start->culture treat Treat cells with BS-181 HCl (various conc.) culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot Analysis (p-RNAPII, Cyclin D1, etc.) treat->western cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V-FITC) treat->apoptosis data Data Analysis and Interpretation viability->data western->data cell_cycle->data apoptosis->data end End data->end

Caption: General experimental workflow for studying BS-181 HCl in breast cancer cells.

Logical_Relationship BS181 BS-181 HCl Treatment CDK7_Inhibition CDK7 Inhibition BS181->CDK7_Inhibition CellCycle_Disruption Cell Cycle Disruption (Reduced p-CDKs) CDK7_Inhibition->CellCycle_Disruption Transcription_Stress Transcriptional Stress (Reduced p-RNAPII) CDK7_Inhibition->Transcription_Stress G1_Arrest G1 Cell Cycle Arrest CellCycle_Disruption->G1_Arrest Apoptosis Apoptosis Induction Transcription_Stress->Apoptosis G1_Arrest->Apoptosis

Caption: Logical flow of BS-181 HCl's effects leading to apoptosis.

Experimental Protocols

A. Cell Culture and this compound Preparation
  • Cell Lines:

    • MCF-7 (ER-positive human breast adenocarcinoma cell line)

    • MDA-MB-231 (Triple-negative human breast adenocarcinoma cell line)

    • T-47D (ER-positive human ductal breast carcinoma cell line)

  • Culture Media:

    • Recommended media for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation:

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C.

    • For experiments, dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).

B. Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of breast cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-50 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[2][3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

C. Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation status following treatment with this compound.

  • Cell Lysis: After treatment with this compound for the desired time (e.g., 4-24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

    • Phospho-RNA Polymerase II CTD (Ser5)[2][3]

    • Total RNA Polymerase II

    • Cyclin D1[2][8]

    • CDK4[2]

    • Apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax)[8][9][10]

    • β-actin or GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

D. Cell Cycle Analysis

This protocol analyzes the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining.

  • Cell Treatment: Treat cells with this compound (e.g., 0-50 µM) for 24 hours.[1][2]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An increase in the G1 population and a decrease in the S and G2/M populations are indicative of G1 arrest.[2]

E. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with this compound for 24 hours.[1]

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a valuable tool for investigating the role of CDK7 in breast cancer. Its ability to induce cell cycle arrest and apoptosis makes it a compound of interest for anti-cancer research. The protocols outlined above provide a framework for studying the effects of this compound on breast cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols: Response of Colorectal Cancer Cell Lines to BS-181 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of BS-181 hydrochloride, a selective cyclin-dependent kinase 7 (CDK7) inhibitor, on colorectal cancer (CRC) cell lines. Detailed protocols for key experimental assays are included to facilitate the replication and further investigation of its anti-cancer properties.

Introduction

This compound is a potent and selective inhibitor of CDK7, a key regulator of the cell cycle and transcription.[1][2][3] Inhibition of CDK7 has emerged as a promising therapeutic strategy in oncology. In colorectal cancer, BS-181 has demonstrated anti-proliferative activity by inducing cell cycle arrest and apoptosis.[1][3] These notes summarize the quantitative effects of BS-181 on CRC cell lines and provide detailed methodologies for assessing its biological impact.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in colorectal cancer cell lines.

Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines

Cell LineIC50 (µM)Exposure Time (hours)
Colorectal Cancer Cell Lines (Range)11.5 - 15.372

Data sourced from MedchemExpress.[1][3]

Table 2: Effects of this compound on Cell Cycle and Apoptosis

ParameterObservationConcentration RangeExposure Time (hours)
Cell CycleIncrease in G1 phase population, reduction in S and G2/M phasesLow concentrations24
ApoptosisAccumulation of cells in sub-G1 phaseHigher concentrations24

Observations are based on studies in various cancer cell lines, including colorectal cancer.[1][3]

Signaling Pathways

This compound primarily exerts its effects through the inhibition of CDK7, which subsequently impacts cell cycle progression and apoptosis.

CDK7_Inhibition_Pathway BS181 BS-181 Hydrochloride CDK7 CDK7 BS181->CDK7 CDK4 CDK4 CyclinD1 Cyclin D1 P_Ser5 RNA Polymerase II (p-Ser5) CDK7->CDK4 Activates CDK7->P_Ser5 Phosphorylates G1_Arrest G1 Phase Arrest CDK7->G1_Arrest Inhibition leads to Apoptosis Apoptosis CDK7->Apoptosis Inhibition leads to CDK4->CyclinD1 Complexes with CyclinD1->G1_Arrest Promotes G1/S transition

Caption: Inhibition of CDK7 by this compound disrupts cell cycle progression and induces apoptosis.

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule in many cancers, including colorectal cancer, where its activation is associated with proliferation and survival. While direct inhibition of STAT3 by BS-181 in CRC is not fully established, targeting STAT3 signaling is a recognized anti-cancer strategy.

STAT3_Signaling_Pathway cluster_0 Upstream Activation cluster_1 STAT3 Activation and Function cluster_2 Cellular Outcomes Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to TargetGenes Target Gene Transcription (e.g., c-Myc, Survivin) Nucleus->TargetGenes Induces Proliferation Cell Proliferation TargetGenes->Proliferation Survival Cell Survival TargetGenes->Survival

Caption: Overview of the canonical STAT3 signaling pathway in cancer.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on colorectal cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on colorectal cancer cell lines.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, SW480, HT-29)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with BS-181 (serial dilutions) incubate_24h->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate viability and IC50 read_absorbance->analyze end_node End analyze->end_node

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for quantifying apoptosis in colorectal cancer cells treated with this compound.

Materials:

  • Colorectal cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed colorectal cancer cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour of staining.

Apoptosis_Assay_Workflow start Start seed_cells Seed cells in 6-well plate start->seed_cells treat_cells Treat with BS-181 seed_cells->treat_cells harvest_cells Harvest cells (adherent + floating) treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain_cells Stain with Annexin V-FITC and Propidium Iodide resuspend->stain_cells incubate_dark Incubate 15 min in the dark stain_cells->incubate_dark add_buffer Add Binding Buffer incubate_dark->add_buffer analyze_flow Analyze by flow cytometry add_buffer->analyze_flow end_node End analyze_flow->end_node

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins (e.g., CDK7, p-STAT3, Cyclin D1, Bcl-2, Bax, Caspase-3) in colorectal cancer cells treated with this compound.

Materials:

  • Colorectal cancer cell lines

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described in the previous protocols.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant anti-cancer activity in colorectal cancer cell lines by inhibiting CDK7, leading to G1 cell cycle arrest and apoptosis. The provided protocols offer a framework for the in-depth investigation of its mechanism of action and for evaluating its therapeutic potential in colorectal cancer. Further studies are warranted to explore the full spectrum of its molecular targets and its efficacy in in vivo models.

References

Application Notes and Protocols for Determining the IC50 of BS-181 Hydrochloride using an MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of BS-181 hydrochloride, a selective inhibitor of Cyclin-dependent kinase 7 (CDK7), using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Detailed protocols for cell culture, drug preparation, MTT assay execution, and data analysis are presented. Additionally, the mechanism of action of this compound and the relevant signaling pathway are illustrated to provide a thorough understanding of its anti-cancer properties.

Introduction

This compound is a potent and selective small-molecule inhibitor of Cyclin-dependent kinase 7 (CDK7), with an IC50 of 21 nM in cell-free assays.[1][2][3][4][5][6] CDK7 is a critical component of the cell cycle machinery and transcription. It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[7] Furthermore, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[1][7]

Due to its dual role in cell cycle progression and transcription, CDK7 is an attractive target for cancer therapy.[7] Inhibition of CDK7 by BS-181 has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, and promote apoptosis in various cancer cell lines, including those from breast, lung, prostate, and colorectal cancers.[1][2][8] The IC50 values for BS-181 in cancer cell lines typically range from 11.5 to 37 μM.[1][3][7]

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This application note details a standardized protocol to determine the IC50 value of this compound in a selected cancer cell line using the MTT assay.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-proliferative effects by selectively inhibiting the kinase activity of CDK7. This inhibition disrupts two critical cellular processes: cell cycle progression and transcription.

  • Cell Cycle Arrest: By inhibiting CDK7's function as a CAK, BS-181 prevents the activation of other CDKs that are essential for cell cycle phase transitions. This leads to an arrest in the G0/G1 phase of the cell cycle.[8]

  • Induction of Apoptosis: The inhibition of CDK7-mediated transcription of key anti-apoptotic genes, such as XIAP and Bcl-2, coupled with the upregulation of pro-apoptotic proteins like Bax and caspase-3, leads to the induction of programmed cell death (apoptosis).[8][9]

The following diagram illustrates the CDK7 signaling pathway and the inhibitory action of BS-181.

CDK7_Pathway CDK7 Signaling Pathway and Inhibition by BS-181 cluster_0 Cell Cycle Control cluster_1 Transcription CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CyclinD Cyclin D CyclinD->CDK4_6 CDK2 CDK2 CDK2->G1_S CyclinE Cyclin E CyclinE->CDK2 RNAPII RNA Polymerase II Gene_Expression Gene Expression (e.g., anti-apoptotic genes) RNAPII->Gene_Expression TFIIH TFIIH Complex CDK7 CDK7 / Cyclin H / MAT1 CDK7->CDK4_6 Activation (Phosphorylation) CDK7->CDK2 Activation (Phosphorylation) CDK7->RNAPII Phosphorylation (within TFIIH) BS181 This compound BS181->CDK7 Inhibition

Caption: CDK7 pathway and BS-181 inhibition.

Experimental Protocol: MTT Assay

This protocol is a general guideline and may require optimization depending on the cell line used.

Materials and Reagents
  • This compound (soluble in DMSO and water)[2]

  • Selected cancer cell line (e.g., MCF-7, BGC823)[1][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 490-570 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

The following diagram outlines the workflow for the MTT assay.

MTT_Workflow MTT Assay Workflow for IC50 Determination A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Drug Treatment Add serial dilutions of This compound. A->B C 3. Incubation Incubate for 24-72h. B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 4h. C->D E 5. Solubilization Remove medium, add DMSO to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 490-570 nm. E->F G 7. Data Analysis Calculate % viability and determine IC50 value. F->G

Caption: MTT assay experimental workflow.

Detailed Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Determine cell density and viability using a hemocytometer or automated cell counter.

    • Seed 1,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[10]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the BS-181 stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.

    • Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the treated plates for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the compound's mechanism of action.[11]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, forming purple crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

Data Analysis
  • Calculate Percentage Viability:

    • Average the absorbance values for the triplicate wells for each concentration.

    • Subtract the average absorbance of the blank control from all other average absorbance values.

    • Calculate the percentage of cell viability for each concentration using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software such as GraphPad Prism or similar to determine the IC50 value. The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.

Data Presentation

The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
BGC823Gastric Cancer24Data to be determined[8]
MCF-7Breast Cancer7215.1 - 20[3][7]
HCT-116Colorectal Cancer7211.5 - 15.3[3]
A549Lung Cancer72~20[1]
PC-3Prostate Cancer72~25[1]

Note: The IC50 values can vary depending on the specific experimental conditions and the cell line passage number.

Discussion and Troubleshooting

  • Solubility of this compound: Ensure complete dissolution of this compound in the chosen solvent.[2]

  • Cell Seeding Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment.[12]

  • MTT Incubation Time: The 4-hour incubation time with MTT is a general recommendation and may need optimization.

  • DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Data Interpretation: The IC50 value is a measure of the drug's potency in vitro and may not directly translate to in vivo efficacy. Further studies are required to evaluate the therapeutic potential of this compound.

By following this detailed application note and protocol, researchers can reliably determine the IC50 of this compound and gain a deeper understanding of its anti-cancer effects.

References

Troubleshooting & Optimization

BS-181 hydrochloride solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of BS-181 hydrochloride in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] Its mechanism of action involves blocking the kinase activity of the CDK7/CycH/MAT1 complex, which plays a crucial role in both cell cycle regulation and transcriptional control.[1] By inhibiting CDK7, BS-181 prevents the phosphorylation of key substrates, including the C-terminal domain (CTD) of RNA polymerase II and other CDKs, leading to cell cycle arrest (primarily in the G1 phase) and the induction of apoptosis in cancer cells.[1][5][6]

Q2: How selective is this compound for CDK7?

This compound exhibits high selectivity for CDK7, with a reported IC50 value of 21 nM.[1][2][7] It is over 40-fold more selective for CDK7 than for other cyclin-dependent kinases such as CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

Proper storage is critical to maintain the stability and activity of the compound.

  • Powder: The solid form of this compound is stable and should be stored at -20°C for up to 3 years.[1][3]

  • Stock Solutions: Once dissolved, it is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[1][3] These aliquots should be stored at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[1][3] Some suppliers note that solutions can be unstable and recommend preparing them fresh for each experiment.[2]

Solubility and Stock Solution Preparation

Q4: What is the solubility of this compound in common laboratory solvents?

The solubility of this compound can vary slightly between batches and suppliers. It is crucial to consult the certificate of analysis provided with your specific lot. The table below summarizes reported solubility data.

SolventSelleck Chemicals[1]AbMole BioScience[3]Cayman Chemical[4]R&D Systems[8]
DMSO 83 mg/mL (199.04 mM)45 mg/mL25 mg/mLSoluble to 100 mM
Water 83 mg/mL85 mg/mL-Soluble to 100 mM
Ethanol 22 mg/mL-12 mg/mL-
PBS (pH 7.2) --10 mg/mL-

Q5: I'm having trouble dissolving this compound. What should I do?

If you encounter solubility issues, consider the following troubleshooting tips:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of this compound.[1] Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.

  • Gentle Warming: Briefly warming the solution at 37°C may aid in dissolution. However, avoid prolonged heating, which could degrade the compound.

  • Sonication: A brief period of sonication in a water bath can help break up any precipitate and facilitate dissolution.

  • Check the Salt Form: Ensure you are using this compound. The free base form of the compound is prone to instability.[7]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a concentrated stock solution of this compound (Molecular Weight: 416.99 g/mol [1][3]).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.17 mg of this compound in 1 mL of DMSO.

    • Calculation: 10 mmol/L * 416.99 g/mol = 4169.9 g/L = 4.17 mg/mL

  • Dissolution: Add the calculated amount of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials. Store the aliquots at -80°C for long-term use.

Below is a workflow diagram for preparing a stock solution.

G cluster_prep Stock Solution Preparation Workflow start Start: BS-181 HCl Powder equilibrate Equilibrate vial to room temperature start->equilibrate add_solvent Add anhydrous DMSO equilibrate->add_solvent dissolve Vortex to dissolve (Warm/sonicate if needed) add_solvent->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -80°C aliquot->store

Stock Solution Preparation Workflow

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol outlines a general procedure to assess the effect of this compound on the proliferation of cancer cell lines.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. The final DMSO concentration in the media should be kept constant across all wells and should not exceed 0.1% to avoid solvent toxicity. Replace the existing media with media containing the desired concentrations of BS-181 (e.g., 0-50 µM).[1][7]

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the CDK7 signaling pathway, which impacts both cell cycle progression and transcription. The diagram below illustrates this mechanism.

G cluster_pathway This compound Signaling Pathway cluster_transcription Transcription cluster_cellcycle Cell Cycle BS181 BS-181 HCl CDK7 CDK7/CycH/MAT1 Complex BS181->CDK7 Inhibition RNAPII RNA Pol II CTD CDK7->RNAPII CDK1_2 CDK1, CDK2 CDK7->CDK1_2 pRNAPII p-RNA Pol II CTD (Ser5) RNAPII->pRNAPII Phosphorylation Transcription_init Transcription Initiation pRNAPII->Transcription_init CyclinD1_XIAP Cyclin D1, XIAP, etc. (Oncogenic Gene Expression) Transcription_init->CyclinD1_XIAP Apoptosis Apoptosis CyclinD1_XIAP->Apoptosis Reduced Anti-Apoptotic Signal pCDK1_2 p-CDK1, p-CDK2 CDK1_2->pCDK1_2 Activating Phosphorylation G1_S G1/S Phase Progression pCDK1_2->G1_S G1_Arrest G1 Cell Cycle Arrest G1_S->G1_Arrest Blocked G1_Arrest->Apoptosis

BS-181 HCl inhibits the CDK7 complex, blocking transcription and cell cycle progression.

References

BS-181 hydrochloride in vivo dosage and administration guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo use of BS-181 hydrochloride. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended in vivo dosage for this compound?

A1: The recommended dosage of this compound in mouse models typically ranges from 10 mg/kg/day to 20 mg/kg/day.[1][2][3][4] These daily doses are often administered via intraperitoneal (i.p.) injection and can be given as a single daily dose or split into two equal doses (e.g., 5 mg/kg or 10 mg/kg twice daily).[2][5]

Q2: What is the appropriate vehicle for dissolving and administering this compound?

A2: A commonly used vehicle for in vivo administration of this compound is a solution of 10% dimethyl sulfoxide (DMSO), 50 mM HCl, 5% Tween 20, and 85% saline.[2] It is recommended to prepare the working solution fresh on the day of use.[5]

Q3: What is the mechanism of action of this compound?

A3: this compound is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with an IC50 of 21 nM.[1][3] By inhibiting CDK7, BS-181 disrupts the cell cycle and transcription. This leads to cell cycle arrest, primarily at the G0/G1 phase, and induces apoptosis in cancer cells.[2][3][6] A key molecular effect is the inhibition of phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[1][3]

Q4: In which animal models has this compound been tested?

A4: this compound has been successfully used in xenograft models using immunodeficient mice. Commonly used models include female nu/nu-BALB/c athymic nude mice with MCF-7 breast cancer cell xenografts and BALB/c-nu mice with BGC823 gastric cancer cell xenografts.[1][2][5]

Q5: What is the plasma half-life of this compound in mice?

A5: The plasma elimination half-life of BS-181 in mice is approximately 405 minutes following a single intraperitoneal administration of 10 mg/kg.[1][3][4]

Dosing and Administration Data

The following tables summarize the quantitative data for in vivo studies using this compound.

Table 1: In Vivo Dosage and Administration Summary

ParameterDetailsReference
Animal Model nu/nu-BALB/c athymic nude mice; BALB/c-nu mice[1][2]
Dosage Range 10 mg/kg/day to 20 mg/kg/day[1][2][3]
Administration Route Intraperitoneal (i.p.) injection[1][2]
Dosing Frequency Once or twice daily[1][2][5]
Treatment Duration 14 days[2][5]
Vehicle 10% DMSO / 50 mM HCl / 5% Tween 20 / 85% saline[2]

Table 2: Pharmacokinetic and Efficacy Data

ParameterValueConditionsReference
Plasma Half-Life 405 minutes10 mg/kg i.p. in mice[1][3]
Tumor Growth Inhibition (MCF-7 Xenograft) 25%10 mg/kg/day for 2 weeks[1][3]
Tumor Growth Inhibition (MCF-7 Xenograft) 50%20 mg/kg/day for 2 weeks[1][3]

Experimental Protocols

Xenograft Tumor Model Protocol

This protocol outlines the establishment of a xenograft tumor model and subsequent treatment with this compound.

  • Cell Culture: Culture human cancer cells (e.g., MCF-7 or BGC823) under standard conditions.

  • Animal Model: Use female immunodeficient mice (e.g., nu/nu-BALB/c), typically 6-8 weeks old.

  • Tumor Cell Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a suitable medium (e.g., serum-free DMEM or a mixture with Matrigel).

    • Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) regularly (e.g., every other day) using calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • Randomly assign mice with established tumors into treatment and control groups.

    • Prepare this compound fresh daily in the recommended vehicle.

    • Administer this compound or vehicle control via intraperitoneal injection according to the desired dosing schedule (e.g., 10 or 20 mg/kg/day) for the duration of the study (e.g., 14 days).

  • Monitoring and Endpoint:

    • Monitor animal body weight and general health throughout the experiment.

    • At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histopathology, western blotting).

Visualizations

Signaling Pathway of this compound

BS181_Pathway CDK7 CDK7/ CycH/MAT1 CDK_Complexes CDK1, CDK2, CDK4, CDK6 CDK7->CDK_Complexes Activates by Phosphorylation Rb Rb CDK_Complexes->Rb Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) CDK_Complexes->Cell_Cycle_Arrest E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes G1_S_Transition->Cell_Cycle_Arrest RNAPII RNA Polymerase II (CTD) Transcription_Initiation Transcription Initiation RNAPII->Transcription_Initiation Enables Apoptosis Apoptosis Transcription_Initiation->Apoptosis CDK7_TFIIH CDK7 (as part of TFIIH) CDK7_TFIIH->RNAPII Phosphorylates Ser5 BS181 BS-181 HCl BS181->CDK7 BS181->CDK7_TFIIH

Caption: Mechanism of action of this compound, a selective CDK7 inhibitor.

Experimental Workflow for In Vivo Studies

InVivo_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., MCF-7) start->cell_culture implantation 2. Subcutaneous Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth (until ~150 mm³) implantation->tumor_growth randomization 4. Randomize Mice (Control & Treatment Groups) tumor_growth->randomization treatment 5. Daily i.p. Administration (Vehicle or BS-181 HCl) randomization->treatment monitoring 6. Monitor Tumor Volume & Animal Weight treatment->monitoring monitoring->treatment Repeat for 14 days endpoint 7. Endpoint (e.g., Day 14) monitoring->endpoint analysis 8. Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Standard experimental workflow for evaluating this compound efficacy in vivo.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation of BS-181 in vehicle - Incorrect solvent ratio- Low temperature- Compound instability- Ensure the vehicle components are added in the correct order and ratio.[2]- Gently warm the solution to aid dissolution.- Prepare the dosing solution fresh before each use.[5] Solutions are noted to be unstable.[7]
High variability in tumor growth - Inconsistent number of cells injected- Variation in injection site- Differences in animal health- Ensure accurate cell counting and consistent injection technique.- Use a consistent subcutaneous location for all animals.- Acclimatize animals properly and exclude any unhealthy individuals before starting the experiment.
Signs of toxicity (e.g., significant weight loss, lethargy) - Dosage is too high for the specific animal strain- Vehicle toxicity- Consider reducing the dosage or the frequency of administration. The maximum tolerated single dose was reported as 30 mg/kg/day.[2]- Run a pilot study with the vehicle alone to rule out toxicity from the formulation.
Inconsistent anti-tumor efficacy - Incomplete dissolution of the compound- Degradation of the compound- Incorrect administration- Visually inspect the solution for any precipitate before injection.- Always use freshly prepared solutions.- Ensure proper intraperitoneal injection technique to avoid subcutaneous deposition.

References

Technical Support Center: In Vivo Toxicity Assessment of BS-181 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BS-181 hydrochloride in in vivo studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue Potential Cause Recommended Solution
Precipitation of this compound solution upon preparation or during administration. This compound, a pyrazolo[1,5-a]pyrimidine derivative, may have limited aqueous solubility. The formulation may not be optimal, or the solution may have been stored improperly.- Ensure the use of an appropriate vehicle for solubilization. A common vehicle for in vivo administration of similar small molecules is a mixture of DMSO, PEG300, Tween-80, and saline. - Prepare the formulation fresh before each use. - If precipitation persists, consider adjusting the pH of the vehicle or exploring other biocompatible solubilizing agents.
Animal distress or adverse reactions immediately after injection (e.g., writhing, lethargy). The formulation vehicle (e.g., high concentration of DMSO) may be causing irritation. The injection volume or speed may be excessive.- Minimize the concentration of DMSO in the final formulation to the lowest effective level. - Ensure the total injection volume is within the recommended limits for the animal model (e.g., for mice, typically < 10 mL/kg for intraperitoneal injection).[1] - Administer the injection slowly and at an appropriate angle to minimize discomfort and potential for injury to abdominal organs.[1]
Inconsistent or lack of expected therapeutic effect in the animal model. - Poor bioavailability due to formulation issues. - Rapid metabolism of the compound. - Incorrect dosing.- Confirm the stability and solubility of this compound in your chosen vehicle. - BS-181 has a reported plasma elimination half-life of 405 minutes in mice after intraperitoneal administration, suggesting good stability in vivo.[2] However, if you suspect rapid metabolism, consider more frequent dosing. - Perform a dose-response study to determine the optimal therapeutic dose for your specific animal model and disease context.
Significant weight loss or decreased food and water intake in treated animals. This can be a general sign of toxicity. CDK inhibitors can cause gastrointestinal side effects.- Monitor body weight daily. - Provide supportive care, such as softened food or hydrogels, to encourage intake. - If weight loss exceeds 15-20% of baseline, consider reducing the dose or discontinuing treatment for that animal and perform a thorough health assessment.
Unexpected mortality in the treated group. The dose may be too high, or the compound may have off-target toxicities.- Review the dosing regimen and consider a dose de-escalation study. - Conduct a thorough necropsy and histopathological analysis of major organs to identify potential target organs of toxicity.[3][4]

Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q1: What is a recommended vehicle for formulating this compound for intraperitoneal injection in mice? A1: While specific formulation details for this compound are not extensively published, a common approach for similar small molecules is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a mixture of PEG300, Tween-80, and saline to achieve the final desired concentration and a vehicle composition that is well-tolerated in vivo.

  • Q2: What is the recommended route of administration for this compound in vivo? A2: Intraperitoneal (i.p.) injection has been successfully used in mouse models.[2] This route often provides good bioavailability for small molecules.[5]

Toxicity and Monitoring

  • Q3: What are the known in vivo toxicities of this compound? A3: Published studies using this compound in mice at doses of 10 mg/kg/day and 20 mg/kg/day have reported "no apparent toxicity". However, as a CDK inhibitor, it is prudent to monitor for class-specific toxicities.

  • Q4: What are the common class-specific toxicities of CDK inhibitors that I should monitor for? A4: The most common toxicities associated with CDK inhibitors include:

    • Hematological: Neutropenia and leukopenia are the most frequently observed adverse effects. Anemia and thrombocytopenia can also occur.[6][7][8]

    • Gastrointestinal: Diarrhea, nausea, and vomiting are common.[6][9]

    • Hepatic: Elevations in liver enzymes (ALT, AST) have been reported.[6]

    • Cardiovascular: Some CDK inhibitors have been associated with cardiotoxicity, including arrhythmias.[7]

  • Q5: What specific clinical signs of toxicity should I monitor in my animals? A5: Daily monitoring should include:

    • Changes in body weight

    • Food and water intake

    • General appearance (e.g., ruffled fur, hunched posture)

    • Behavioral changes (e.g., lethargy, social withdrawal)

    • Signs of gastrointestinal distress (e.g., diarrhea, abdominal distension)[9]

Experimental Design

  • Q6: What parameters should be included in a comprehensive in vivo toxicity assessment of this compound? A6: A thorough toxicity study should include:

    • Regular monitoring of clinical signs and body weight.

    • Complete blood counts (CBC) with differentials at baseline and at selected time points during the study to assess for hematological toxicity.

    • Serum clinical chemistry analysis to evaluate liver and kidney function.

    • Gross necropsy at the end of the study to examine for any organ abnormalities.

    • Histopathological examination of major organs (e.g., liver, kidney, spleen, bone marrow, gastrointestinal tract).[3][4]

Quantitative Data Summary

Table 1: In Vitro IC50 Values for BS-181

TargetIC50 (nM)
CDK721
CDK2880
CDK53000
CDK94200
CDK1>10000
CDK4>10000
CDK6>10000

Table 2: In Vivo Dosing and Reported Observations for BS-181 in Mice

DoseRoute of AdministrationAnimal ModelObservation
10 mg/kg/dayIntraperitoneal (i.p.)Nude mice with MCF-7 xenografts25% reduction in tumor growth after 2 weeks, no apparent toxicity.
20 mg/kg/dayIntraperitoneal (i.p.)Nude mice with MCF-7 xenografts50% reduction in tumor growth after 2 weeks, no apparent toxicity.

Experimental Protocols

Protocol 1: General In Vivo Toxicity Assessment of this compound in Mice

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6) of a specific age and sex.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, low dose BS-181, high dose BS-181). A typical group size is 5-10 animals per sex.

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline) immediately before administration.

  • Administration: Administer the formulation via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 14 or 28 days).

  • Monitoring:

    • Record clinical signs daily.

    • Measure body weight daily.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at the end of the study for complete blood counts and serum clinical chemistry.

  • Termination and Sample Collection:

    • At the end of the study, euthanize animals according to approved protocols.

    • Perform a gross necropsy, examining all major organs.

    • Collect major organs (liver, kidneys, spleen, heart, lungs, brain, gastrointestinal tract, bone marrow) and fix them in 10% neutral buffered formalin for histopathological analysis.[3][4]

Visualizations

BS181_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control BS181 This compound CDK7 CDK7/ Cyclin H/ MAT1 BS181->CDK7 Inhibition CellCycle Cell Cycle Progression CDK7->CellCycle Apoptosis Apoptosis CDK7->Apoptosis Inhibition leads to RNAPII RNA Polymerase II (CTD) pRNAPII Phosphorylated RNA Polymerase II RNAPII->pRNAPII CDK7-mediated phosphorylation Transcription Gene Transcription pRNAPII->Transcription Transcription->Apoptosis Dysregulation leads to CellCycle->Apoptosis Arrest leads to

Caption: Signaling pathway of this compound.

InVivo_Toxicity_Workflow start Start: Animal Acclimatization grouping Randomization into Treatment Groups start->grouping formulation This compound Formulation grouping->formulation administration Daily Intraperitoneal Administration formulation->administration monitoring Daily Clinical Monitoring (Body Weight, Clinical Signs) administration->monitoring blood_collection Blood Collection (Baseline, Mid-study, Terminal) monitoring->blood_collection necropsy Gross Necropsy blood_collection->necropsy histopathology Histopathological Analysis of Organs necropsy->histopathology end End: Data Analysis & Reporting histopathology->end

References

optimizing incubation time for BS-181 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BS-181 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this selective CDK7 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4][5] It functions by binding to the ATP pocket of CDK7, preventing the phosphorylation of its substrates. A key substrate of CDK7 is the C-terminal domain (CTD) of RNA polymerase II, and inhibition of its phosphorylation leads to a blockage of transcription.[1][6] This ultimately results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in cancer cells.[1][7][8]

Q2: What is the recommended starting concentration and incubation time for BS-181 in cell-based assays?

A2: The optimal concentration and incubation time for this compound are highly dependent on the specific cell line and the experimental endpoint being measured. Based on published data, a good starting point for most cancer cell lines is a concentration range of 10-40 µM for an incubation period of 24 to 72 hours.[1][7][8] For initial experiments, we recommend performing a dose-response curve and a time-course experiment to determine the optimal conditions for your specific model system.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO and water.[2] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO. It is recommended to prepare fresh solutions for use.[3] If storage is necessary, store stock solutions at -20°C or -80°C for long-term stability.[4] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell viability or proliferation. Incubation time is too short. The inhibitory effects of BS-181 on the cell cycle and apoptosis induction are time-dependent. Extend the incubation period (e.g., try 48 and 72 hours) to allow for the accumulation of cells at the G1 checkpoint and subsequent apoptosis.[7][8]
Drug concentration is too low. The sensitivity to BS-181 can vary significantly between different cell lines. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 for your specific cells.[1][8]
Poor drug stability. Ensure that the this compound stock solution was prepared and stored correctly.[3][4] Prepare fresh dilutions in media for each experiment.
High levels of cell death observed even at low concentrations. Incubation time is too long. For highly sensitive cell lines, prolonged exposure to BS-181 can lead to widespread, non-specific toxicity. Reduce the incubation time (e.g., try 4, 8, or 12 hours) to assess earlier, more specific endpoints like inhibition of RNA polymerase II phosphorylation.[8]
Cell line is exceptionally sensitive. Use a lower range of concentrations in your dose-response experiments.
Inconsistent results between experiments. Variability in cell confluence. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of each experiment. Cell cycle distribution can be affected by confluence, which can in turn influence the cellular response to a cell cycle inhibitor.
Inconsistent incubation conditions. Maintain consistent incubator conditions (temperature, CO2, humidity) as variations can affect cell growth and drug activity.
Difficulty detecting changes in downstream signaling (e.g., p-Rb, Cyclin D1). Suboptimal time point for analysis. The phosphorylation status of downstream targets can change rapidly. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal window for observing changes in your specific target. Inhibition of RNA polymerase II phosphorylation can be an early event (e.g., within 4 hours).[8]
Antibody or detection method issues. Verify the quality and specificity of your antibodies and the sensitivity of your detection method (e.g., Western blot, flow cytometry).

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
  • Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. A typical starting range would be from 100 µM down to 0.1 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions (and vehicle control) to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, assess cell viability using a suitable method, such as an MTS or MTT assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results on a semi-logarithmic graph and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Analysis of Cell Cycle Arrest by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., the IC50 value determined in Protocol 1) and a vehicle control for the desired incubation time (e.g., 24 hours).

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase in the BS-181-treated sample compared to the control indicates G1 cell cycle arrest.[7]

Data Presentation

Table 1: Reported IC50 Values of BS-181 in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MKN28Gastric Cancer48~17-22
SGC-7901Gastric Cancer48~17-22
AGSGastric Cancer48~17-22
BGC823Gastric Cancer48~17-22
MCF-7Breast Cancer72~15.1-20
VariousColorectal Cancer72~11.5-15.3
VariousLung, Osteosarcoma, Prostate, Liver Cancer72~11.5-37.3

Data compiled from multiple sources.[7][8]

Visualizations

BS-181_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Transcriptional Regulation cluster_2 Key Regulatory Proteins G1 G1 Phase S S Phase G1->S Apoptosis Apoptosis G1->Apoptosis Arrest leads to G2 G2 Phase S->G2 M M Phase G2->M M->G1 PolII RNA Polymerase II mRNA mRNA Synthesis PolII->mRNA CyclinD1 Cyclin D1 mRNA->CyclinD1 Translation CDK7 CDK7 CDK7->PolII Phosphorylates CTD CDK2 CDK2 CDK7->CDK2 Activates CyclinH Cyclin H MAT1 MAT1 Rb Rb CDK2->Rb Phosphorylates CyclinD1->CDK2 Activates Rb->G1 Inhibits Progression pRb->G1 Allows Progression BS181 This compound BS181->CDK7 Experimental_Workflow cluster_endpoints Experimental Endpoints start Start Experiment seed_cells Seed Cells in Multi-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_drug Prepare BS-181 Dilutions overnight_incubation->prepare_drug treat_cells Treat Cells overnight_incubation->treat_cells prepare_drug->treat_cells incubation Incubate for a Defined Period (e.g., 24, 48, 72h) treat_cells->incubation viability Cell Viability Assay (e.g., MTT, MTS) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle western_blot Western Blot for Downstream Targets incubation->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis western_blot->data_analysis Troubleshooting_Logic start Experiment Shows No Effect check_concentration Is the concentration high enough? (Check IC50 for similar cell lines) start->check_concentration increase_concentration Increase Concentration check_concentration->increase_concentration No check_incubation Is the incubation time long enough? check_concentration->check_incubation Yes re_evaluate Re-evaluate Experiment increase_concentration->re_evaluate increase_incubation Increase Incubation Time check_incubation->increase_incubation No check_reagents Are drug stocks and reagents valid? check_incubation->check_reagents Yes increase_incubation->re_evaluate prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh No check_reagents->re_evaluate Yes prepare_fresh->re_evaluate

References

Validation & Comparative

A Head-to-Head Comparison of CDK7 Inhibitors: BS-181 Hydrochloride vs. THZ1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent Cyclin-dependent kinase 7 (CDK7) inhibitors: BS-181 hydrochloride and THZ1. This document synthesizes experimental data to evaluate their performance and provides detailed methodologies for key experiments.

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. It is a core component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH. Inhibition of CDK7 offers a promising strategy to concurrently disrupt cell proliferation and the transcription of key oncogenes. This guide focuses on a comparative analysis of two widely studied small molecule inhibitors of CDK7: this compound, a selective ATP-competitive inhibitor, and THZ1, a covalent inhibitor with a distinct mechanism of action.

Mechanism of Action

This compound is a pyrazolo[1,5-a]pyrimidine derivative that acts as a highly selective, ATP-competitive inhibitor of CDK7.[1] In contrast, THZ1 is a covalent inhibitor that irreversibly binds to a cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7.[2] This unique binding mode contributes to its high potency and selectivity.

Biochemical Potency and Selectivity

A direct comparison of the biochemical potency and selectivity of BS-181 and THZ1 is crucial for understanding their therapeutic potential and potential off-target effects. The following tables summarize key quantitative data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

InhibitorTargetIC50 (nM)Assay Conditions
BS-181 CDK721Not specified
CDK2880Not specified
CDK1, CDK4, CDK5, CDK6, CDK9>1000Not specified
THZ1 CDK753.51mM ATP
CDK12No inhibition1mM ATP
CDK13No inhibition1mM ATP

Table 1: Comparison of IC50 values for this compound and THZ1 against various cyclin-dependent kinases. Data compiled from multiple sources.[1][2]

A patent review of CDK7 inhibitors highlighted that BS-181 is over 35-fold more selective for CDK7 over CDK2, with minimal activity against other CDKs and a panel of 69 additional kinases.[1] Another study demonstrated that while THZ1 is potent against CDK7, it can also inhibit CDK12 and CDK13.[2] A derivative of THZ1, YKL-5-124, was developed to be more selective for CDK7.[2]

Cellular Effects

Both BS-181 and THZ1 have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.

InhibitorCell LineEffectConcentration
BS-181 Gastric Cancer (BGC823)G1 cell cycle arrest, apoptosisNot specified
T-ALL (Jurkat)G1 cell cycle arrest, apoptosisIC50 = 14.4 µM
THZ1 Non-Small Cell Lung CancerApoptosis, suppressed tumor growthNot specified
Small Cell Lung CancerSynergistic cytotoxicity with topotecanNot specified

Table 2: Summary of the cellular effects of this compound and THZ1 in different cancer cell lines. Data compiled from multiple sources.[3][4][5][6]

BS-181 has been shown to induce G1 cell cycle arrest and apoptosis in gastric cancer and T-cell acute lymphoblastic leukemia (T-ALL) cells.[3][5] THZ1 has also been reported to induce apoptosis and suppress tumor growth in non-small cell lung cancer.[4] Furthermore, THZ1 has shown synergistic effects when combined with other chemotherapeutic agents like the topoisomerase I inhibitor topotecan in small cell lung cancer.[6]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor efficacy of both BS-181 and THZ1.

InhibitorCancer ModelDosingOutcome
BS-181 Breast Cancer (MCF-7 xenograft)Intraperitoneal injectionInhibition of tumor growth
Gastric Cancer (BGC823 xenograft)Intraperitoneal injectionInhibition of tumor growth
THZ1 Multiple Myeloma (xenograft)10 mg/kg, i.p. twice dailyReduced tumor burden, enhanced survival

Table 3: Overview of the in vivo efficacy of this compound and THZ1 in preclinical cancer models. Data compiled from multiple sources.[1][3][7]

BS-181 has been shown to inhibit the growth of breast and gastric cancer xenografts in mice.[1] Similarly, THZ1 has demonstrated significant anti-tumor activity in multiple myeloma xenograft models, leading to reduced tumor burden and prolonged survival.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CDK7 signaling pathway, a general workflow for evaluating CDK7 inhibitors, and a comparison of the mechanisms of action for BS-181 and THZ1.

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex RNAPII RNA Polymerase II TFIIH->RNAPII phosphorylates Ser5/7 on CTD Transcription Gene Transcription (e.g., MYC, MCL1) RNAPII->Transcription CDK1 CDK1 CellCycle Cell Cycle Progression (G1/S, G2/M) CDK1->CellCycle CDK2 CDK2 CDK2->CellCycle CDK4_6 CDK4/6 CDK4_6->CellCycle CDK7 CDK7 CDK7->TFIIH component of CDK7->CDK1 activates (CAK activity) CDK7->CDK2 activates (CAK activity) CDK7->CDK4_6 activates (CAK activity) BS181 BS-181 BS181->CDK7 inhibits (ATP-competitive) THZ1 THZ1 THZ1->CDK7 inhibits (covalent)

Caption: CDK7 Signaling Pathway and Inhibition by BS-181 and THZ1.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis KinaseAssay Biochemical Kinase Assay (IC50, Ki) CellViability Cell Viability Assay (e.g., MTT) WB Western Blot (p-RNAPII, etc.) CellViability->WB CellCycle Cell Cycle Analysis (Flow Cytometry) WB->CellCycle Apoptosis Apoptosis Assay (Annexin V) CellCycle->Apoptosis Xenograft Xenograft Models Apoptosis->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity->PK_PD Start CDK7 Inhibitor (BS-181 or THZ1) Start->KinaseAssay Start->CellViability Mechanism_Comparison cluster_bs181 BS-181 Mechanism cluster_thz1 THZ1 Mechanism CDK7 CDK7 Protein ATP_pocket ATP-binding Pocket Reversible Reversible Inhibition Reversible->ATP_pocket results in Cys312 Cysteine 312 (outside active site) Irreversible Irreversible Covalent Bond Irreversible->Cys312 forms BS181 BS-181 BS181->ATP_pocket binds to THZ1 THZ1 THZ1->Cys312 binds to

References

The Synergistic Potential of BS-181 Hydrochloride in Combination with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of precision oncology, the targeting of cyclin-dependent kinases (CDKs) has emerged as a promising strategy to counteract the uncontrolled proliferation characteristic of cancer cells. BS-181 hydrochloride, a potent and selective inhibitor of CDK7, has demonstrated significant anti-tumor activity as a monotherapy in preclinical models. This guide provides a comprehensive comparison of the potential for this compound in combination with conventional chemotherapy agents, drawing upon the established mechanisms of CDK7 inhibition and preclinical data from related CDK7 inhibitors to illuminate the path forward for future research and clinical development.

Mechanism of Action: The Dual Role of CDK7 Inhibition

This compound exerts its anti-cancer effects by targeting CDK7, a key regulator of both the cell cycle and transcription. CDK7, as part of the CDK-activating kinase (CAK) complex, is responsible for the phosphorylation and activation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] By inhibiting CDK7, BS-181 disrupts the progression of the cell cycle, leading to cell cycle arrest, primarily at the G1 phase.[2]

Furthermore, CDK7 is a critical component of the general transcription factor TFIIH. This complex plays a pivotal role in the initiation of transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK7 by BS-181 therefore leads to a global suppression of transcription, with a particularly profound effect on genes with super-enhancers, which often include key oncogenes like MYC.[1][3] This dual mechanism of action—disrupting both cell cycle progression and oncogenic transcription—provides a strong rationale for its use in combination with chemotherapy.

Rationale for Combination Therapy

The rationale for combining this compound with chemotherapy is rooted in the potential for synergistic or additive anti-tumor effects. Chemotherapy agents, such as doxorubicin, cisplatin, and paclitaxel, primarily induce DNA damage or interfere with microtubule dynamics, leading to cell death. However, cancer cells can develop resistance to these agents through various mechanisms.

By inhibiting CDK7, BS-181 can potentiate the effects of chemotherapy in several ways:

  • Inhibition of DNA Damage Repair: Some chemotherapy agents induce DNA damage. CDK7 inhibition can suppress the transcription of genes involved in DNA repair pathways, rendering cancer cells more susceptible to the cytotoxic effects of these agents.

  • Enhanced Apoptosis: BS-181 has been shown to induce apoptosis.[2] When combined with chemotherapy-induced cellular stress, this pro-apoptotic effect can be amplified, leading to greater tumor cell killing.

  • Overcoming Resistance: CDK7 inhibition can target the transcriptional addiction of cancer cells to key survival and proliferation genes that may also contribute to chemotherapy resistance.

Preclinical Evidence with CDK7 Inhibitors: A Comparative Overview

While preclinical studies specifically combining this compound with chemotherapy agents are not yet widely published, research on other selective CDK7 inhibitors provides compelling evidence for the potential of this therapeutic strategy. The following table summarizes key preclinical findings from studies on other CDK7 inhibitors in combination with various anti-cancer agents.

CDK7 InhibitorCombination AgentCancer TypeKey FindingsReference
SY-5609 Ruxolitinib (JAK inhibitor)Myeloproliferative Neoplasms transformed to AMLSynergistically lethal in post-MPN sAML cells.[3]
SY-5609 OTX015 (BET inhibitor)Myeloproliferative Neoplasms transformed to AMLSynergistically lethal in MPN-sAML cells and reduced sAML burden and improved survival in a xenograft model.[3]
BWC-5044 Undisclosed FDA-approved drugsVarious CancersSynergistic in reducing tumor burden in vitro and ex vivo.[4]
Samuraciclib Fulvestrant (Endocrine therapy)Estrogen Receptor-positive Breast CancerFavorable toxicity profile and promising antitumor activity in a phase I clinical trial.[5]
YKL-5-124 JQ1 (BRD4 inhibitor)NeuroblastomaSynergistically reduced NB cell proliferation, leading to G2-M arrest and apoptotic cell death.[6]

Experimental Protocols

To facilitate the design of future preclinical studies investigating this compound in combination with chemotherapy, detailed methodologies from representative studies on other CDK7 inhibitors are provided below.

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of combining a CDK7 inhibitor with a chemotherapy agent on cancer cell viability.

Protocol:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Drug Preparation: The CDK7 inhibitor (e.g., this compound) and the chemotherapy agent are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a matrix of concentrations of the CDK7 inhibitor and the chemotherapy agent, both alone and in combination. A vehicle control (e.g., DMSO) is also included.

  • Viability Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using an appropriate method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of a CDK7 inhibitor in combination with a chemotherapy agent in a tumor xenograft model.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Groups: Once tumors reach a specified size, mice are randomized into treatment groups: (1) Vehicle control, (2) CDK7 inhibitor alone, (3) Chemotherapy agent alone, and (4) CDK7 inhibitor + Chemotherapy agent.

  • Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the combination therapy compared to single-agent treatments.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

CDK7_Signaling_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation CDK46 CDK4/6 G1_S G1/S Transition CDK46->G1_S CDK2 CDK2 CDK2->G1_S CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M RNA_Pol_II RNA Polymerase II Oncogenes Oncogene Transcription (e.g., MYC) RNA_Pol_II->Oncogenes TFIIH TFIIH Complex TFIIH->RNA_Pol_II Phosphorylates Apoptosis Apoptosis Oncogenes->Apoptosis Inhibits CDK7 CDK7 (Cyclin H/MAT1) CDK7->CDK46 Activates CDK7->CDK2 Activates CDK7->CDK1 Activates BS181 BS-181 HCl BS181->CDK7 Inhibits BS181->Apoptosis Induces Chemo Chemotherapy (e.g., Doxorubicin) DNA_Damage DNA Damage Chemo->DNA_Damage DNA_Damage->Apoptosis

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_invitro In Vitro Synergy cluster_invivo In Vivo Efficacy A1 Cancer Cell Culture A2 Drug Combination Treatment A1->A2 A3 Cell Viability Assay A2->A3 A4 Combination Index (CI) Analysis A3->A4 End Data Interpretation A4->End B1 Tumor Xenograft Implantation B2 Randomization & Treatment B1->B2 B3 Tumor Growth Monitoring B2->B3 B4 Efficacy & Toxicity Assessment B3->B4 B4->End Start Preclinical Study Design Start->A1 Start->B1

Caption: Preclinical experimental workflow for combination therapy.

Conclusion and Future Directions

The selective inhibition of CDK7 by this compound presents a compelling therapeutic strategy, not only as a monotherapy but also as a powerful component of combination regimens with traditional chemotherapy. The dual mechanism of action, targeting both cell cycle progression and oncogenic transcription, provides a strong rationale for its potential to enhance the efficacy of chemotherapy and overcome resistance. While direct preclinical data for BS-181 in combination with chemotherapy is awaited, the promising results from other CDK7 inhibitors in similar combinations underscore the significant potential of this approach. Further preclinical investigation is warranted to identify the most effective combination partners and schedules for this compound, paving the way for future clinical trials that could ultimately benefit patients with a wide range of cancers.

References

Assessing the Potential Synergistic Effects of BS-181 Hydrochloride with Paclitaxel: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Framework for Investigating a Novel Combination Therapy

In the landscape of cancer therapy, the strategic combination of targeted agents with established chemotherapeutics holds immense promise for overcoming drug resistance and enhancing treatment efficacy. This guide provides a comparative analysis of BS-181 hydrochloride, a selective cyclin-dependent kinase 7 (CDK7) inhibitor, and paclitaxel, a widely used microtubule-stabilizing agent. While direct experimental data on the synergistic effects of combining this compound and paclitaxel is not currently available in published literature, this document outlines a scientifically-grounded, hypothetical framework for assessing their potential synergy. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel combination therapies in oncology.

Understanding the Individual Agents

A comprehensive understanding of the mechanism of action for each compound is crucial for predicting and evaluating potential synergistic interactions.

This compound: A Selective CDK7 Inhibitor

This compound is a potent and highly selective inhibitor of CDK7.[1][2][3] CDK7 is a critical component of the cell cycle machinery, acting as a CDK-activating kinase (CAK) that phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6.[4] By inhibiting CDK7, BS-181 disrupts the cell cycle progression, leading to cell cycle arrest, primarily at the G1 phase, and subsequent apoptosis (programmed cell death).[1][4][5] It has demonstrated anti-proliferative activity against a range of cancer cell lines, including breast, lung, prostate, and colorectal cancers.[1][4][6]

Paclitaxel: A Microtubule-Stabilizing Agent

Paclitaxel is a well-established chemotherapeutic agent belonging to the taxane family.[7] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton.[8][9][] During cell division (mitosis), microtubules form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[7][9] This interference with microtubule dynamics leads to the formation of abnormal, non-functional mitotic spindles, causing a prolonged arrest of cells in the M phase of the cell cycle and ultimately inducing apoptosis.[7][8]

Hypothesizing Synergy: A Dual Assault on the Cell Cycle

The distinct mechanisms of action of this compound and paclitaxel on different phases of the cell cycle provide a strong rationale for investigating their potential synergistic effects. The proposed hypothesis is that a combination of these two agents could create a more potent anti-cancer effect than either drug alone.

  • Sequential Blockade: this compound induces a G1 phase arrest, preventing cells from entering the S (synthesis) and G2 phases. Paclitaxel, on the other hand, acts on the M (mitosis) phase. A sequential treatment regimen could first arrest a significant population of cancer cells in G1 with BS-181, and for those that escape this checkpoint, they would then be highly susceptible to the M-phase arrest induced by paclitaxel.

  • Enhanced Apoptosis: Both this compound and paclitaxel independently induce apoptosis through different signaling pathways.[4][5][11][12] The combination could potentially lead to a more robust and sustained apoptotic response by activating multiple pro-death pathways.

  • Overcoming Resistance: Cancer cells can develop resistance to single-agent therapies. By targeting two distinct and critical cellular processes, the combination of this compound and paclitaxel may reduce the likelihood of resistance emerging.

Quantitative Data Summary

The following tables summarize the key characteristics of each compound based on available data.

Table 1: Characteristics of this compound

ParameterDescriptionReference
Target Cyclin-Dependent Kinase 7 (CDK7)[1][2][3]
IC50 (CDK7) 21 nM[1][4][6]
Mechanism of Action Inhibits CDK7, leading to cell cycle arrest (primarily G1) and apoptosis.[1][4][5]
In Vitro Effects Inhibits proliferation of various cancer cell lines (breast, lung, prostate, colorectal).[1][4][6]
In Vivo Effects Inhibits tumor growth in xenograft models.[4]

Table 2: Characteristics of Paclitaxel

ParameterDescriptionReference
Target β-tubulin subunit of microtubules[7][9]
Mechanism of Action Stabilizes microtubules, leading to M-phase cell cycle arrest and apoptosis.[7][8][9][]
In Vitro Effects Induces mitotic arrest and apoptosis in a wide range of cancer cell lines.[7][13]
Clinical Use FDA-approved for the treatment of ovarian, breast, lung cancer, and Kaposi's sarcoma.[14]

Proposed Experimental Protocols for Synergy Assessment

To empirically test the hypothesis of synergy, a series of well-established in vitro and in vivo experiments should be conducted.

1. Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic effects of this compound and paclitaxel, both individually and in combination, on various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., breast, lung, or other relevant cancer cell lines) in 96-well plates.

    • Treat cells with a range of concentrations of this compound and paclitaxel, both as single agents and in combination at fixed ratios.

    • After a predetermined incubation period (e.g., 48 or 72 hours), assess cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each drug and the combination.

    • Determine the nature of the interaction (synergistic, additive, or antagonistic) using the Combination Index (CI) method of Chou and Talalay, where CI < 1 indicates synergy.

2. Cell Cycle Analysis

  • Objective: To investigate the effects of the drug combination on cell cycle distribution.

  • Methodology:

    • Treat cancer cells with this compound, paclitaxel, or the combination for a specified duration.

    • Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).

    • Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

    • Compare the cell cycle profiles of treated cells to untreated controls to identify drug-induced cell cycle arrest.

3. Apoptosis Assays

  • Objective: To quantify the induction of apoptosis by the individual drugs and their combination.

  • Methodology:

    • Treat cells as described for the cell cycle analysis.

    • Assess apoptosis using methods such as:

      • Annexin V/PI Staining: Use flow cytometry to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

      • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) using colorimetric or fluorometric assays.

      • Western Blotting: Analyze the expression levels of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved PARP.

4. In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

  • Methodology:

    • Implant human cancer cells subcutaneously into immunodeficient mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel.

    • Administer the drugs according to a predetermined schedule and dosage.

    • Monitor tumor growth by measuring tumor volume regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

Visualizing the Mechanisms and Workflow

Diagram 1: Individual Signaling Pathways

Individual_Pathways cluster_BS181 This compound Pathway cluster_Paclitaxel Paclitaxel Pathway BS181 BS-181 HCl CDK7 CDK7 BS181->CDK7 Inhibits Apoptosis_BS181 Apoptosis BS181->Apoptosis_BS181 Induces CDK_activation CDK1/2/4/6 Activation CDK7->CDK_activation Activates G1_S_transition G1/S Transition CDK_activation->G1_S_transition Cell_Cycle_Progression Cell Cycle Progression G1_S_transition->Cell_Cycle_Progression Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Leads to Apoptosis_Paclitaxel Apoptosis M_Phase_Arrest->Apoptosis_Paclitaxel Induces

Caption: Mechanisms of action for this compound and paclitaxel.

Diagram 2: Experimental Workflow for Synergy Assessment

Synergy_Workflow cluster_invitro Cell-Based Assays cluster_invivo Animal Model start Hypothesis: BS-181 + Paclitaxel Synergy invitro In Vitro Studies start->invitro viability Cell Viability (MTT, CTG) invitro->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) invitro->cell_cycle apoptosis Apoptosis Assays (Annexin V, Caspase) invitro->apoptosis invivo In Vivo Studies xenograft Xenograft Model (Tumor Growth Inhibition) invivo->xenograft toxicity Toxicity Assessment invivo->toxicity analysis Data Analysis & Synergy Determination analysis->invivo If synergistic in vitro conclusion Conclusion on Synergistic Potential analysis->conclusion viability->analysis cell_cycle->analysis apoptosis->analysis xenograft->analysis toxicity->analysis

Caption: Proposed workflow for assessing the synergistic effects.

Conclusion

The combination of this compound and paclitaxel represents a novel and rational therapeutic strategy that warrants investigation. By targeting distinct phases of the cell cycle, this combination has the potential to induce a synergistic anti-tumor effect, enhance apoptosis, and potentially circumvent mechanisms of drug resistance. The experimental framework outlined in this guide provides a comprehensive approach to rigorously evaluate this potential synergy, from initial in vitro screening to in vivo efficacy studies. The successful demonstration of synergy would provide a strong preclinical rationale for the clinical development of this combination therapy for the treatment of various cancers.

References

BS-181 Hydrochloride: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of BS-181 hydrochloride, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). By examining its selectivity against a panel of kinases and comparing it with other known CDK7 inhibitors, this document serves as a valuable resource for researchers investigating CDK7-related signaling pathways and for professionals involved in the development of targeted cancer therapies.

Executive Summary

This compound is a selective inhibitor of CDK7 with a reported IC50 of 21 nM.[1] While demonstrating high potency for its primary target, understanding its interactions with other kinases is crucial for accurate interpretation of experimental results and for predicting potential off-target effects in therapeutic applications. This guide summarizes the available data on the kinase selectivity of BS-181, presents detailed experimental protocols for assessing kinase inhibition, and visualizes the relevant signaling pathways to provide a clear and objective comparison with alternative CDK7 inhibitors.

Comparative Kinase Inhibition Profile

The table below summarizes the inhibitory activity of this compound against its primary target, CDK7, and other closely related cyclin-dependent kinases. Data for other prominent CDK7 inhibitors, THZ1 and Samuraciclib (CT7001), are included for comparative purposes.

KinaseBS-181 HCl IC50 (nM)THZ1 IC50 (nM)Samuraciclib (CT7001) IC50 (nM)
CDK7 21 3.2 17
CDK2880>1000170
CDK53000--
CDK9420015560
CDK1>10000>10001300
CDK4>10000->10000
CDK6>10000->10000
CDK12-6.8-
CDK13-6.3-

Data compiled from publicly available sources. Note that assay conditions may vary between studies.

This compound exhibits significant selectivity for CDK7 over other CDKs.[1] While it shows some activity against CDK2, CDK5, and CDK9 at higher concentrations, it is largely inactive against CDK1, CDK4, and CDK6.[1] In comparison, the covalent inhibitor THZ1, while highly potent against CDK7, also demonstrates significant inhibition of CDK12 and CDK13. Samuraciclib (CT7001) shows good selectivity for CDK7 but also inhibits CDK2 and CDK9 at concentrations not far from its CDK7 IC50.

Experimental Protocols

The determination of kinase inhibition, typically expressed as an IC50 value, is a critical experiment in drug discovery. The following is a detailed protocol for a common in vitro kinase inhibition assay, the ADP-Glo™ Kinase Assay, which is suitable for determining the potency and selectivity of compounds like this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

Materials:

  • Recombinant human kinases

  • Kinase-specific substrates

  • This compound and other test compounds

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and its specific substrate in kinase buffer to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all experimental wells.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Dispense Reagents into Plate Compound_Prep->Reaction_Setup Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Reaction_Setup ATP_Sol ATP Solution ATP_Sol->Reaction_Setup Incubation Incubate at RT for 1 hr Reaction_Setup->Incubation ATP_Depletion Add ADP-Glo™ Reagent (Incubate 40 min) Incubation->ATP_Depletion Signal_Gen Add Kinase Detection Reagent (Incubate 30-60 min) ATP_Depletion->Signal_Gen Read_Plate Measure Luminescence Signal_Gen->Read_Plate Data_Norm Normalize Data Read_Plate->Data_Norm IC50_Calc Calculate IC50 Data_Norm->IC50_Calc

Experimental workflow for determining kinase inhibitor IC50 values.

CDK7 Signaling Pathway and Points of Cross-Reactivity

CDK7 plays a dual role in cellular processes: it acts as a CDK-activating kinase (CAK) and is a component of the general transcription factor TFIIH. In its role as CAK, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in the initiation of transcription.

Inhibition of CDK7 by this compound is expected to primarily disrupt these two major functions. The diagram below illustrates the central role of CDK7 and indicates where cross-reactivity with other kinases might impact cellular signaling.

G cluster_cell_cycle Cell Cycle Control cluster_transcription Transcription Regulation CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CDK2 CDK2 CDK2->G1_S CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M TFIIH TFIIH Complex RNAPII RNA Polymerase II CTD TFIIH->RNAPII Phosphorylation Transcription Gene Transcription RNAPII->Transcription CDK7 CDK7 CDK7->CDK4_6 Activation CDK7->CDK2 Activation CDK7->CDK1 Activation CDK7->TFIIH Component of BS181 BS-181 HCl BS181->CDK2 Weak Inhibition BS181->CDK7 Inhibition

Simplified CDK7 signaling pathway and the inhibitory action of BS-181 HCl.

Conclusion

This compound is a valuable research tool for studying the biological functions of CDK7 due to its high selectivity within the CDK family. While it exhibits some off-target activity at higher concentrations, its selectivity profile compares favorably to other known CDK7 inhibitors. Researchers should consider the potential for weak inhibition of kinases like CDK2 when designing experiments and interpreting data. The provided experimental protocol offers a standardized method for independently verifying the potency and selectivity of BS-181 and other kinase inhibitors. This comparative guide serves as a foundational resource for the informed use of this compound in preclinical research and drug development.

References

Comparative Efficacy Analysis of BS-181 Hydrochloride Against Standard-of-Care Therapies in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the preclinical efficacy of BS-181 hydrochloride, a selective cyclin-dependent kinase 7 (CDK7) inhibitor, in relation to established standard-of-care therapies for breast, colorectal, lung, and prostate cancers. This document is intended for researchers, scientists, and drug development professionals to offer a consolidated resource based on currently available preclinical data.

Executive Summary

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. As a selective inhibitor of CDK7, it disrupts the cell cycle and transcriptional regulation in malignant cells. Standard-of-care therapies for the cancers investigated herein include CDK4/6 inhibitors, various chemotherapy regimens, and hormonal therapies.

Important Note: To date, no preclinical or clinical studies have been identified that directly compare the efficacy of this compound head-to-head with the current standard-of-care treatments for breast, colorectal, lung, or prostate cancer. Therefore, this guide presents the available data for this compound and the standard therapies in separate tables to facilitate an indirect comparison and highlight areas for future research.

This compound: Preclinical Efficacy Data

This compound is a selective inhibitor of CDK7 with a reported IC50 of 21 nM. Its mechanism of action involves the inhibition of RNA polymerase II C-terminal domain (CTD) phosphorylation, leading to cell cycle arrest and apoptosis.[1][2] Preclinical studies have shown its activity against a variety of cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cancer TypeCell Line(s)IC50 (µM)Observed Effects
Breast CancerMCF-7, etc.15.1 - 20Cell cycle arrest, apoptosis, inhibition of proliferation
Colorectal CancerVarious11.5 - 15.3Inhibition of proliferation
Lung CancerVarious11.5 - 37.3Inhibition of proliferation
Prostate CancerVarious11.5 - 37.3Inhibition of proliferation
Gastric CancerBGC823Not SpecifiedReduced proliferation, migration, and invasion

Table 2: In Vivo Efficacy of this compound

Cancer TypeAnimal ModelTreatment RegimenOutcome
Breast CancerNude mice with MCF-7 xenografts10 mg/kg/day or 20 mg/kg/day (i.p.) for 14 days25% and 50% reduction in tumor growth, respectively

Standard-of-Care Therapies: Efficacy Data

The following tables summarize the efficacy of selected standard-of-care therapies for breast, colorectal, lung, and prostate cancer based on published studies.

Breast Cancer (HR+/HER2- Advanced/Metastatic)

Table 3: Efficacy of Standard-of-Care CDK4/6 Inhibitors in Combination with Endocrine Therapy

DrugCombination TherapyMedian Progression-Free Survival (PFS)Overall Survival (OS) Benefit
Palbociclib+ Letrozole~24.8 monthsStatistically significant
Ribociclib+ Letrozole~25.3 monthsStatistically significant
Abemaciclib+ Aromatase Inhibitor~28.2 monthsStatistically significant
Colorectal Cancer (Metastatic)

Table 4: Efficacy of Standard-of-Care Chemotherapy Regimens

RegimenMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)
FOLFOX~8.0 - 9.0 months~40-50%
FOLFIRI~8.5 months~40-50%
Lung Cancer (Non-Small Cell Lung Cancer - NSCLC)

Table 5: Efficacy of Standard-of-Care Platinum-Based Chemotherapy

RegimenOverall Response Rate (ORR)Median Overall Survival (OS)
Cisplatin-based~30-35%~8-10 months
Carboplatin-based~20-25%~8-9 months
Prostate Cancer (Metastatic Castration-Resistant)

Table 6: Efficacy of Standard-of-Care Docetaxel

Treatment RegimenMedian Overall Survival (OS)
Docetaxel + Prednisone~18.9 months

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not consistently available in the public domain. The following represents a synthesis of information from various sources.

In Vitro Cell Proliferation Assay:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colorectal, A549 for lung, PC-3 for prostate).

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound (e.g., 0-50 µM) for a specified duration (e.g., 72 hours).

  • Analysis: Cell viability is assessed using a standard method such as the MTT or SRB assay. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis:

  • Objective: To determine the effect of BS-181 on target protein expression and phosphorylation.

  • Procedure: Cells are treated with BS-181 for a specified time (e.g., 24 hours). Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., CDK7, phospho-RNA Polymerase II, Cyclin D1, Bcl-2, Bax, Caspase-3).

  • Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system are used to visualize the protein bands.

Cell Cycle Analysis:

  • Procedure: Cells are treated with BS-181 for a specified time (e.g., 24 hours), harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).

  • Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

In Vivo Xenograft Studies:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Human cancer cells (e.g., 5 x 10^6 MCF-7 cells) are injected subcutaneously or into the mammary fat pad of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered (e.g., via intraperitoneal injection) at specified doses and schedules.

  • Analysis: Tumor volume is measured regularly. At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).

Signaling Pathway and Experimental Workflow Visualizations

BS-181_Signaling_Pathway This compound Mechanism of Action cluster_CAK CAK Complex Assembly cluster_downstream Downstream Effects BS-181 BS-181 CDK7 CDK7 BS-181->CDK7 inhibits CAK_Complex CDK-Activating Kinase (CAK) Complex CDK7->CAK_Complex associates with RNA_Pol_II RNA Polymerase II CTD CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 CyclinH CyclinH CyclinH->CAK_Complex associates with MAT1 MAT1 MAT1->CAK_Complex associates with CAK_Complex->RNA_Pol_II phosphorylates (Ser5) CAK_Complex->CDK1_2_4_6 phosphorylates (activates) Transcription Transcription Elongation RNA_Pol_II->Transcription Cell_Cycle Cell Cycle Progression CDK1_2_4_6->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis arrest leads to

Caption: Mechanism of action of this compound, a selective CDK7 inhibitor.

Experimental_Workflow General Preclinical Evaluation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Hypothesis: BS-181 inhibits cancer cell growth cell_culture Cancer Cell Lines Culture start->cell_culture treatment Treatment with BS-181 cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot for Protein Expression treatment->western_blot cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot->data_analysis cell_cycle_analysis->data_analysis xenograft Tumor Xenograft Model in Mice treatment_in_vivo BS-181 Administration xenograft->treatment_in_vivo tumor_measurement Tumor Growth Measurement treatment_in_vivo->tumor_measurement analysis Endpoint Analysis (e.g., IHC) tumor_measurement->analysis analysis->data_analysis data_analysis->xenograft Promising results lead to conclusion Conclusion on Preclinical Efficacy data_analysis->conclusion

Caption: A generalized workflow for the preclinical evaluation of anti-cancer compounds.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of BS-181 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for BS-181 hydrochloride, a selective Cdk7 inhibitor. Adherence to these protocols is critical for laboratory safety and environmental protection.

Key Safety and Handling Data

A thorough understanding of the compound's properties is the first step in safe handling and disposal. Below is a summary of key quantitative data for this compound.

PropertyValueReference
CAS Number 1397219-81-6[1][2]
Molecular Formula C22H32N6・HCl[1]
Molecular Weight 417.0 g/mol [1]
Solubility DMF: 5 mg/mLDMSO: 25 mg/mLEthanol: 12 mg/mLPBS (pH 7.2): 10 mg/mL[1]
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[2]
GHS Precautionary Statements P264, P270, P273, P301 + P312, P330, P391, P501[2]

Experimental Disposal Protocol

The primary directive for the disposal of this compound is to utilize an approved waste disposal plant[2]. This is largely due to its classification as being very toxic to aquatic life with long-lasting effects[2]. Avoid releasing it into the environment[2]. The following protocol outlines the necessary steps to prepare this compound waste for collection by a licensed hazardous waste disposal service.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Clearly labeled, non-reactive, and sealable hazardous waste container.

  • Waste manifest or logbook for tracking.

Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, including unused or expired material and contaminated items (e.g., weighing boats, contaminated paper towels), in a designated, well-labeled, and sealed waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings ("Toxic," "Environmental Hazard").

  • Secure Storage: Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by a certified waste disposal company.

  • Documentation: Record the quantity of this compound being disposed of in your laboratory's waste log or manifest. This is crucial for regulatory compliance.

  • Disposal: Arrange for the collection of the hazardous waste through your institution's EHS office or a contracted licensed waste disposal service. Do not pour this compound down the drain or dispose of it in regular trash.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: this compound Waste Generation B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (e.g., unused compound, contaminated labware) C->D E Liquid Waste (e.g., solutions containing the compound) C->E F Collect in Labeled Hazardous Waste Container D->F E->F G Store Securely in Designated Area F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I End: Proper Disposal H->I

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety guidelines and your material's Safety Data Sheet (SDS) for the most accurate and detailed information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.